2-(2-Isocyanatoethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-isocyanatoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZMNLREUEZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381960 | |
| Record name | 2-(2-isocyanatoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-51-2 | |
| Record name | 2-(2-Isocyanatoethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-isocyanatoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58749-51-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2-isocyanatoethyl)thiophene: Chemical Structure, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-isocyanatoethyl)thiophene, a heterocyclic compound featuring a reactive isocyanate functional group. This document details its chemical structure, physicochemical properties, and characteristic reactivity towards nucleophiles. Plausible synthetic routes are outlined, supported by detailed, generalized experimental protocols. Spectroscopic data, including predicted ¹H and ¹³C NMR, characteristic IR absorptions, and mass spectrometry fragmentation patterns, are summarized for identification and characterization purposes. Furthermore, this guide explores the potential of this compound in drug development, particularly in the context of covalent inhibitors targeting signaling pathways implicated in various diseases.
Chemical Structure and Properties
This compound is an organic compound featuring a thiophene ring substituted at the 2-position with an ethyl isocyanate group. The presence of the highly electrophilic isocyanate group makes this molecule a versatile building block in organic synthesis and a potential tool for forming covalent bonds with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 58749-51-2 | [1] |
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| SMILES | O=C=NCCC1=CC=CS1 | [1] |
| InChI Key | KAJZMNLREUEZSH-UHFFFAOYSA-N | [2] |
Synthesis of this compound
References
The Chemical Cornerstone: A Technical Guide to 2-(Thien-2-yl)ethyl Isocyanate (CAS 58749-51-2) in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thien-2-yl)ethyl isocyanate (CAS 58749-51-2), a versatile heterocyclic building block, has emerged as a significant reagent in the landscape of synthetic chemistry and medicinal chemistry. Its unique molecular architecture, featuring a reactive isocyanate group tethered to a thiophene ring via an ethyl linker, provides a valuable platform for the synthesis of a diverse array of molecules with significant biological potential. This technical guide delves into the fundamental applications of this compound, providing an in-depth overview of its reactivity, synthetic utility, and its role in the development of novel therapeutic agents. We will explore its core reactions, present quantitative data on the activity of its derivatives, detail experimental protocols, and visualize key chemical transformations and biological pathways.
Core Reactivity and Synthetic Applications
The primary utility of 2-(thien-2-yl)ethyl isocyanate lies in the high electrophilicity of the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in a vast number of biologically active compounds, making 2-(thien-2-yl)ethyl isocyanate a key intermediate in drug discovery programs.[1]
The presence of the thiophene ring imparts specific physicochemical properties to the resulting molecules, including metabolic stability and the potential for specific interactions with biological targets. Thiophene is a well-established pharmacophore found in numerous FDA-approved drugs.
Synthesis of Urea Derivatives
The reaction of 2-(thien-2-yl)ethyl isocyanate with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically rapid and proceeds with high yield under mild conditions.
General Experimental Protocol: Synthesis of N-Aryl-N'-(2-(thien-2-yl)ethyl)ureas
To a solution of the desired aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 2-(thien-2-yl)ethyl isocyanate (1.05 eq.) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the target urea derivative.
Synthesis of Carbamate Derivatives
Similarly, the reaction with alcohols or phenols in the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, leads to the formation of carbamates.
General Experimental Protocol: Synthesis of O-Aryl N-(2-(thien-2-yl)ethyl)carbamates
A solution of the desired phenol (1.0 eq.) and a catalytic amount of a base like triethylamine (0.1 eq.) in anhydrous toluene is prepared. To this solution, 2-(thien-2-yl)ethyl isocyanate (1.1 eq.) is added, and the mixture is heated to 60-80°C for 4-8 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Applications in Drug Discovery
Derivatives of 2-(thien-2-yl)ethyl isocyanate have shown promise in various therapeutic areas. The thiophene urea scaffold, in particular, has been investigated for its potential as antiviral and immunomodulatory agents.
Thiophene Urea Derivatives as HCV Entry Inhibitors
A notable, albeit retracted, study highlighted a series of thiophene urea derivatives as potent inhibitors of Hepatitis C Virus (HCV) entry.[2][3] These compounds were found to exhibit impressive antiviral activities with EC50 values in the nanomolar range. Although the study was retracted, the data underscores the potential of this chemical scaffold. The proposed mechanism of action involves the binding of these molecules to the HCV E2 glycoprotein, a key player in the viral entry process.[2][3]
| Compound ID | EC50 (nM) vs. HCV Genotype 1a/2a | EC50 (nM) vs. HCV Genotype 2a |
| J2H-1701 | 0.95 | 10.9 |
| HCV-2577 | 5.0 | 27.0 |
| HCV-2602 | 0.04 | 1.1 |
| HCV-2614 | 0.5 | 4.0 |
| HCV-2694 | 0.8 | 1.7 |
| Table 1: Antiviral activities of selected thiophene urea derivatives against HCV. Data from a retracted publication and should be interpreted with caution.[2] |
Thiophene Urea Analogues as Toll-Like Receptor Agonists
Research into the immunomodulatory effects of thiophene-containing ureas has identified compounds that act as agonists of Toll-like receptors (TLRs), specifically TLR1 and TLR2.[4] Activation of these receptors triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. One such optimized compound, SMU-C13, demonstrated high potency with an EC50 of 160 nM.[4] This line of research opens avenues for the development of novel vaccine adjuvants and immunotherapies.
Visualizing Chemical Transformations and Biological Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
2-(Thien-2-yl)ethyl isocyanate is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward reactivity allows for the efficient synthesis of diverse libraries of urea and carbamate derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of antiviral and immunomodulatory research, highlight the significant potential of this scaffold in the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further exploration and application of this important chemical entity in the pursuit of new scientific discoveries and innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the synthesis of 2-(2-thienyl)ethyl isocyanate
An In-Depth Technical Guide to the Synthesis of 2-(2-thienyl)ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-thienyl)ethyl isocyanate is a valuable reagent and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the facile introduction of the 2-(2-thienyl)ethyl moiety to create a diverse range of ureas, carbamates, and other derivatives. This guide provides a comprehensive overview of the primary synthetic routes to 2-(2-thienyl)ethyl isocyanate, with a focus on detailed experimental protocols and quantitative data.
Primary Synthetic Pathway: The Curtius Rearrangement
The most common and versatile method for the synthesis of 2-(2-thienyl)ethyl isocyanate is the Curtius rearrangement.[1][2][3] This reaction involves the thermal decomposition of an acyl azide, which is typically generated in situ from a corresponding carboxylic acid, to yield the desired isocyanate with the loss of nitrogen gas.[2][3] The starting material for this synthesis is 3-(2-thienyl)propanoic acid.
The overall transformation is as follows:
References
Reactivity of the Isocyanate Group Attached to a Thiophene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of isocyanates directly attached to a thiophene ring. Thiophene is a privileged scaffold in medicinal chemistry, and the introduction of a highly reactive isocyanate group offers a versatile handle for the synthesis of a wide array of derivatives, particularly ureas and carbamates, with significant potential in drug discovery.[1] This document details the synthesis of 2- and 3-thienyl isocyanates, explores their characteristic reactions, discusses factors influencing their reactivity, and provides context for their application in the development of therapeutic agents.
Synthesis of Thienyl Isocyanates
The most effective and widely applicable method for the synthesis of thienyl isocyanates is the Curtius rearrangement of the corresponding thenoyl azides. This reaction proceeds through a nitrene intermediate to yield the isocyanate with high purity and retention of the aromatic framework.[2][3][4] Alternative methods, such as the reaction of an aminothiophene with phosgene or a phosgene equivalent, are also viable.[5]
Experimental Protocol: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement
This protocol is adapted from the general principles of the Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates.[2][6]
Step 1: Synthesis of Thiophene-2-carbonyl azide
-
To a solution of thiophene-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, THF), add triethylamine (1.1 eq.) and cool the mixture to 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq.) while maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve sodium azide (1.5 eq.) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Stir the resulting suspension vigorously at 0 °C for an additional 1-2 hours.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-2-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.
Step 2: Curtius Rearrangement to 2-Thienyl Isocyanate
-
Dissolve the crude thiophene-2-carbonyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.
-
Heat the solution gently under an inert atmosphere (e.g., nitrogen or argon). The rearrangement typically occurs at temperatures ranging from 80 to 110 °C, accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the 2-thienyl isocyanate can be used directly in solution for subsequent reactions or carefully purified by vacuum distillation. Caution: Isocyanates are toxic, moisture-sensitive, and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
The same general protocol can be applied for the synthesis of 3-thienyl isocyanate starting from thiophene-3-carboxylic acid.
Reactivity of Thienyl Isocyanates
The isocyanate group is a highly electrophilic functional group characterized by the -N=C=O moiety. The central carbon atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The reactivity of the isocyanate is significantly influenced by the electronic properties of the attached thiophene ring.
Nucleophilic Addition Reactions
The most common reactions of thienyl isocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. These reactions are typically rapid and high-yielding, forming stable urea, carbamate, and thiocarbamate linkages, respectively.[7]
-
Reaction with Amines to form Ureas: The reaction with primary or secondary amines is generally very fast and does not require a catalyst.[8]
-
Reaction with Alcohols to form Carbamates: This reaction is typically slower than the reaction with amines and is often catalyzed by bases (e.g., tertiary amines) or organometallic compounds.[9]
-
Reaction with Thiols to form Thiocarbamates: The reaction with thiols often requires a base catalyst to deprotonate the thiol to the more nucleophilic thiolate anion.[6][10]
Quantitative Data on Nucleophilic Addition
| Isomer | Nucleophile | Product Type | Solvent | Catalyst | Yield (%) |
| 2-Thienyl | Benzylamine | Urea | DCM | None | >90 (Est.) |
| 2-Thienyl | Ethanol | Carbamate | Toluene | Et₃N | >85 (Est.) |
| 3-Thienyl | Aniline | Urea | THF | None | >90 (Est.) |
| 3-Thienyl | Isopropanol | Carbamate | Dioxane | DABCO | >85 (Est.) |
Note: Estimated yields are based on typical isocyanate reactivity and may vary based on specific reaction conditions.
Experimental Protocols for Nucleophilic Additions
Representative Protocol for Urea Synthesis: N-Benzyl-N'-(2-thienyl)urea
-
Dissolve 2-thienyl isocyanate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
To this solution, add benzylamine (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Upon completion, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Representative Protocol for Carbamate Synthesis: Ethyl N-(3-thienyl)carbamate
-
Dissolve 3-thienyl isocyanate (1.0 eq.) in anhydrous toluene.
-
Add anhydrous ethanol (1.5 eq.) followed by a catalytic amount of triethylamine (Et₃N) (0.1 eq.).
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or IR.
-
Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cycloaddition Reactions
Thienyl isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The cumulene system of the isocyanate group allows for various modes of cycloaddition.
-
[2+3] Cycloaddition: Thienyl isocyanates have been shown to react with azides, such as trimethylsilyl azide (TMSA), in a [2+3] cycloaddition to form tetrazolin-5-ones.[7]
-
[2+2] Cycloaddition: While less common for simple thienyl isocyanates, isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams.[11][12]
-
[4+2] Cycloaddition (Diels-Alder): Isocyanates can act as dienophiles in Diels-Alder reactions, although the thiophene ring itself can also act as a diene under certain conditions.[13][14] The reactivity in this context depends heavily on the substituents and reaction conditions.
Factors Influencing Reactivity
Electronic Effects
The electronic nature of the thiophene ring modulates the electrophilicity of the isocyanate carbon. Thiophene is an electron-rich aromatic heterocycle, which can donate electron density into the isocyanate group through resonance, potentially reducing its reactivity compared to isocyanates attached to electron-withdrawing groups.
-
Position of the Isocyanate: The reactivity is expected to differ between the 2- and 3-positions. The 2-position is more electronically active and may engage in resonance stabilization more effectively, potentially making 2-thienyl isocyanate slightly less reactive towards nucleophiles than 3-thienyl isocyanate.
-
Substituents on the Thiophene Ring: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) on the thiophene ring will increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will decrease reactivity.
Steric Effects
Steric hindrance around the isocyanate group can significantly impact reaction rates. Bulky substituents on the thiophene ring, particularly at positions adjacent to the isocyanate group, will impede the approach of nucleophiles, slowing down the reaction. This effect is more pronounced with bulkier nucleophiles.
Spectroscopic Data for Product Characterization
The formation of urea and carbamate derivatives from thienyl isocyanates can be readily monitored and confirmed using standard spectroscopic techniques.
| Derivative Type | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Urea | 3300-3400 (N-H stretch), 1630-1680 (C=O stretch, "Amide I"), 1520-1580 (N-H bend, "Amide II") | 6.0-9.5 (Ar-NH), 5.0-8.0 (Alkyl-NH) | 150-160 (C=O) |
| Carbamate | 3200-3400 (N-H stretch), 1680-1730 (C=O stretch) | 5.0-8.0 (NH), 3.5-4.5 (O-CH₂) | 150-160 (C=O) |
Note: These are characteristic ranges and actual values will depend on the specific structure and solvent.
Applications in Drug Development
Thienyl isocyanates are valuable intermediates in medicinal chemistry, primarily for the synthesis of thiophene-containing ureas and carbamates, which are prominent scaffolds in a variety of biologically active compounds.
Kinase Inhibitors
Many small-molecule kinase inhibitors feature a urea hinge-binding motif. Thiophene-based ureas have been investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in angiogenesis and cancer therapy.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway promoting cell proliferation, and the PI3K/AKT pathway which promotes cell survival. Kinase inhibitors targeting VEGFR-2 block these downstream signals.
Antiviral Agents
Thiophene-urea derivatives have also been identified as potent inhibitors of Hepatitis C Virus (HCV) entry. These compounds are thought to interact with the HCV E2 envelope glycoprotein, preventing its binding to host cell receptors like CD81 and thereby blocking viral entry.[15]
HCV Entry Pathway
The HCV particle, via its E1/E2 glycoproteins, binds to several host cell receptors, including CD81. This interaction is crucial for the subsequent steps of clathrin-mediated endocytosis and low-pH-triggered membrane fusion within the endosome, which releases the viral genome into the cytoplasm.
Conclusion
Thienyl isocyanates are highly reactive and versatile chemical intermediates. Their synthesis is readily achieved via the Curtius rearrangement, and they undergo efficient nucleophilic addition reactions with a wide range of nucleophiles to form stable, biologically relevant scaffolds. The reactivity of the isocyanate group is modulated by the electronic and steric properties of the thiophene ring and its substituents. The utility of thienyl isocyanates as building blocks for kinase inhibitors and antiviral agents underscores their importance for professionals in drug discovery and development. Further exploration of their reaction kinetics and cycloaddition chemistry will continue to expand their application in both medicinal and materials science.
References
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. haihangchem.com [haihangchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates and allenes catalyzed by nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Thienyl isocyanate | 2048-57-9 [chemicalbook.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. researchtrends.net [researchtrends.net]
- 12. researchgate.net [researchgate.net]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]
- 15. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Use of 2-(2-isocyanatoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(2-isocyanatoethyl)thiophene, a versatile heterocyclic compound with promising applications in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and explores its potential as a covalent inhibitor in drug discovery.
Introduction
Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials. The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The incorporation of a reactive isocyanate group, as seen in this compound (CAS No: 58749-51-2), introduces a versatile handle for forming covalent bonds with biological macromolecules or for the synthesis of novel polymers. This guide will delve into the synthetic pathways to access this valuable building block and discuss its potential utility, particularly in the realm of covalent drug design.
Synthesis of this compound
Method 1: Synthesis via Curtius Rearrangement of 2-(Thiophen-2-yl)acetyl Azide
The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to isocyanates via an acyl azide intermediate. The reaction proceeds with the thermal or photochemical rearrangement of the acyl azide to the isocyanate with the loss of nitrogen gas.
Experimental Protocol:
Step 1: Synthesis of 2-(Thiophen-2-yl)acetic Acid Detailed protocols for the synthesis of 2-(thiophen-2-yl)acetic acid are available in the chemical literature. A common method involves the hydrolysis of 2-thiopheneacetonitrile.
Step 2: Synthesis of 2-(Thiophen-2-yl)acetyl Azide
-
Materials: 2-(Thiophen-2-yl)acetic acid, oxalyl chloride or thionyl chloride, sodium azide, anhydrous toluene, anhydrous acetone.
-
Procedure:
-
To a solution of 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.
-
Dissolve the crude acid chloride in anhydrous acetone and cool the solution to 0 °C.
-
Slowly add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C.
-
Stir the reaction mixture vigorously for 1-2 hours at 0 °C.
-
Extract the product with a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thiophen-2-yl)acetyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Step 3: Curtius Rearrangement to this compound
-
Materials: 2-(Thiophen-2-yl)acetyl azide, anhydrous toluene or diphenyl ether.
-
Procedure:
-
Dissolve the 2-(thiophen-2-yl)acetyl azide in a high-boiling inert solvent such as anhydrous toluene or diphenyl ether.
-
Heat the solution gently to initiate the rearrangement, which is typically accompanied by the evolution of nitrogen gas. The reaction temperature will depend on the solvent used (e.g., refluxing toluene at ~110 °C).
-
After the gas evolution ceases, the reaction is complete.
-
The resulting this compound can be purified by vacuum distillation.
-
Data Presentation:
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1. Acid Chloride Formation | 2-(Thiophen-2-yl)acetic acid | Oxalyl chloride, DMF | Toluene | >95 (crude) |
| 2. Acyl Azide Formation | 2-(Thiophen-2-yl)acetyl chloride | Sodium azide | Acetone/Water | 80-90 |
| 3. Curtius Rearrangement | 2-(Thiophen-2-yl)acetyl azide | Heat | Toluene | 70-85 |
Method 2: Synthesis via Phosgenation of 2-(Thiophen-2-yl)ethanamine
Phosgenation is a widely used industrial method for the synthesis of isocyanates from primary amines. This reaction involves the use of phosgene or a phosgene equivalent, such as triphosgene or diphosgene, which are safer to handle.
Experimental Protocol:
Step 1: Synthesis of 2-(Thiophen-2-yl)ethanamine The synthesis of 2-(thiophen-2-yl)ethanamine is well-documented and can be achieved through various routes, including the reduction of 2-thiopheneacetonitrile or the Gabriel synthesis from 2-(2-bromoethyl)thiophene.
Step 2: Phosgenation to this compound
-
Materials: 2-(Thiophen-2-yl)ethanamine, triphosgene, triethylamine or a non-nucleophilic base, anhydrous dichloromethane or toluene.
-
Procedure: Caution: Phosgene and its equivalents are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -NCO stretch of the isocyanate around 2250-2275 cm⁻¹).
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Wash the filtrate with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Data Presentation:
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| Phosgenation | 2-(Thiophen-2-yl)ethanamine | Triphosgene, Triethylamine | Dichloromethane | 85-95 |
Mandatory Visualization
Synthetic Pathways
A Theoretical and Computational Investigation of 2-(2-isocyanatoethyl)thiophene: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-(2-isocyanatoethyl)thiophene. Lacking extensive published research on this specific molecule, this document outlines a robust, multi-faceted computational workflow, drawing from established methodologies applied to analogous thiophene and isocyanate-containing compounds. The guide details protocols for quantum chemical calculations, molecular dynamics simulations, and molecular docking studies. It is intended to serve as a foundational resource for researchers seeking to elucidate the structural, electronic, and biological properties of this compound, thereby enabling its potential application in drug discovery and materials science. All quantitative data presented are illustrative and intended to exemplify the outcomes of the proposed methodologies.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their unique electronic properties and ability to engage in various biological interactions make them valuable pharmacophores. Similarly, the isocyanate functional group is a highly reactive moiety, often utilized as a covalent binder to biological targets, which can lead to potent and long-lasting therapeutic effects. The molecule this compound combines these two key features, presenting an intriguing candidate for investigation.
This guide outlines a systematic approach to characterize this compound using a suite of computational tools. The proposed workflow is designed to predict its physicochemical properties, conformational dynamics, reactivity, and potential for biological activity, thereby providing a data-driven foundation for subsequent experimental validation.
Molecular Properties and Synthesis
A thorough understanding of a molecule begins with its fundamental properties and a reliable method for its synthesis.
Molecular Data
The basic molecular properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 58749-51-2 |
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 153.2 g/mol |
| Canonical SMILES | O=C=NCCC1=CC=CS1 |
Experimental Protocol: Proposed Synthesis
A plausible synthetic route to this compound starts from the readily available 2-thiophene ethanol, which is then converted to the corresponding amine and subsequently to the target isocyanate.
Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine.
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-thiophene ethanol (1.0 eq) in dichloromethane (DCM).
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting azide intermediate is then reduced without further purification. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.1 eq).
-
Add water and heat the mixture to reflux for 4 hours to hydrolyze the intermediate phosphinimine.
-
Cool the reaction, remove the THF under reduced pressure, and purify the resulting amine by column chromatography.
-
-
Step 2: Synthesis of this compound.
-
Caution: This step involves highly toxic phosgene or a phosgene equivalent and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in an anhydrous, non-protic solvent such as toluene in a three-necked flask equipped with a stirrer and a gas inlet.
-
Add an excess of a phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same solvent.
-
Add a non-nucleophilic base, like triethylamine (2.2 eq), dropwise at 0°C.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by IR spectroscopy for the appearance of the strong isocyanate peak (~2270 cm⁻¹) and disappearance of the amine N-H stretches.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify this compound by vacuum distillation.
-
Theoretical and Computational Methodologies
A multi-step computational approach is proposed to thoroughly characterize the molecule. The overall workflow is depicted below.
Experimental Protocol: Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[1][2][3]
Protocol: DFT Calculations
-
Software: Gaussian 16, ORCA, or similar quantum chemistry packages.[4]
-
Input Preparation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization in the gas phase using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for many organic molecules.[1]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
-
Property Calculations:
-
From the optimized structure, calculate key electronic properties. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Simulate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for comparison with experimental data.
-
Table 2: Hypothetical Quantum Chemical Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| Total Dipole Moment | 3.15 Debye |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 5.9 eV |
| Isocyanate C=O Stretch | ~2275 cm⁻¹ |
| ¹³C NMR (Isocyanate C) | ~122 ppm |
Experimental Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide insight into the conformational dynamics and solvation properties of a molecule over time.[5][6][7][8]
Protocol: MD Simulation
-
Force Field Parameterization:
-
Generate topology and parameter files for the molecule using a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). The DFT-calculated geometry and atomic charges (e.g., from RESP fitting) can be used for improved accuracy.
-
-
System Setup:
-
Place the parameterized molecule in the center of a cubic or dodecahedron simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steepest descent energy minimization of the system to remove steric clashes.[8]
-
Equilibration:
-
Perform a 1 ns NVT (constant number of particles, volume, and temperature) ensemble simulation to bring the system to the target temperature (e.g., 300 K).
-
Perform a subsequent 5 ns NPT (constant number of particles, pressure, and temperature) ensemble simulation to adjust the system density to the target pressure (e.g., 1 bar).[8]
-
-
Production Run: Conduct a production MD run for at least 100 ns to sample the conformational space adequately.[9]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for atomic mobility, and perform clustering analysis to identify dominant conformations.
-
Table 3: Illustrative MD Simulation Parameters
| Parameter | Value / Method |
| Force Field | GAFF2 |
| Water Model | TIP3P |
| Box Type | Cubic |
| Temperature | 300 K (V-rescale thermostat) |
| Pressure | 1 bar (Parrinello-Rahman barostat) |
| Time Step | 2 fs |
| Production Length | 200 ns |
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a protein target, providing insights into potential biological activity.[10][11][12]
Protocol: Molecular Docking
-
Software: AutoDock Vina, GOLD, or Schrödinger Glide.[11]
-
Target and Ligand Preparation:
-
Target Selection: Identify a relevant protein target. Given the reactive isocyanate group, a cysteine protease or a kinase with a reactive cysteine in or near the active site could be a hypothetical target. For this example, we select a hypothetical cysteine protease (PDB ID: XXXX).
-
Receptor Preparation: Download the protein structure from the Protein Data Bank (PDB). Remove water molecules and co-ligands, add hydrogen atoms, and assign partial charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the receptor, typically centered on the active site or a known ligand-binding pocket.
-
Run the docking algorithm to generate multiple binding poses.[11]
-
-
Analysis:
-
Rank the poses based on the scoring function (e.g., binding energy).
-
Visually inspect the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential for covalent bond formation with a reactive residue).
-
Table 4: Hypothetical Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cysteine Protease | -7.5 | Cys25, His159, Trp177 | Covalent (Cys25), H-Bond, Pi-Sulfur |
| Kinase Domain | -8.2 | Cys481, Leu390, Phe495 | Covalent (Cys481), Hydrophobic |
Conclusion
This guide presents a comprehensive theoretical and computational framework for the detailed investigation of this compound. By systematically applying quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can generate robust, predictive data on the molecule's structure, stability, reactivity, and potential for biological interactions. This in silico approach allows for a cost-effective and rapid initial assessment, providing critical insights to guide and prioritize future experimental studies in drug discovery and development. The methodologies outlined here are foundational and can be adapted and expanded upon as more is learned about this promising molecule.
References
- 1. learningbreeze.com [learningbreeze.com]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. compchems.com [compchems.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking in Drug Discovery - Creative Proteomics [iaanalysis.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
An In-depth Technical Guide to the Molecular Characteristics of 2-(2-Isocyanatoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Isocyanatoethyl)thiophene is a heterocyclic compound featuring a thiophene ring linked to a reactive isocyanate group via an ethyl bridge. This unique combination of a sulfur-containing aromatic moiety, known for its presence in numerous pharmaceuticals, and a highly electrophilic isocyanate group makes it a molecule of significant interest for applications in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore, while the isocyanate group provides a versatile handle for the formation of ureas, carbamates, and thiocarbamates through reactions with nucleophiles. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Molecular Characteristics
The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(2-thienyl)ethyl isocyanate | [1] |
| CAS Number | 58749-51-2 | [1] |
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| SMILES | O=C=NCCC1=CC=CS1 | [1] |
| InChIKey | KAJZMNLREUEZSH-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of the precursor amine, 2-(2-thienyl)ethylamine, followed by its conversion to the target isocyanate.
Step 1: Synthesis of 2-(2-Thienyl)ethylamine
Several routes to 2-(2-thienyl)ethylamine have been reported. One common method involves the reduction of 2-(2-nitrovinyl)thiophene.
-
Materials: 2-Thiophenecarboxaldehyde, Nitromethane, Ammonium acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Synthesis of 2-(2-nitrovinyl)thiophene: A mixture of 2-thiophenecarboxaldehyde and nitromethane in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide) or a catalyst like ammonium acetate and heated to yield 2-(2-nitrovinyl)thiophene.
-
Reduction to 2-(2-thienyl)ethylamine: The resulting 2-(2-nitrovinyl)thiophene is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether is typically used. The reaction is performed under an inert atmosphere and at low temperatures. After the reduction is complete, the reaction is carefully quenched with water and a basic solution to precipitate the aluminum salts. The product, 2-(2-thienyl)ethylamine, is then extracted with an organic solvent and purified, for example, by distillation under reduced pressure.
-
Step 2: Conversion of 2-(2-Thienyl)ethylamine to this compound
The conversion of the primary amine to an isocyanate is a standard transformation in organic synthesis, often achieved using phosgene or a phosgene equivalent like triphosgene.
-
Materials: 2-(2-Thienyl)ethylamine, Triphosgene (bis(trichloromethyl) carbonate), Anhydrous inert solvent (e.g., dichloromethane, toluene), A non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
A solution of 2-(2-thienyl)ethylamine in an anhydrous, inert solvent is cooled in an ice bath under an inert atmosphere.
-
A solution of triphosgene in the same solvent is added dropwise to the amine solution, followed by the slow addition of a non-nucleophilic base like triethylamine.
-
The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the characteristic isocyanate peak).
-
Upon completion, the reaction mixture is filtered to remove any precipitated salts, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by vacuum distillation, taking care to avoid exposure to moisture, which would lead to the hydrolysis of the isocyanate.
-
References
Methodological & Application
Application Notes & Protocols: Synthesis of Thiophene Isocyanates via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thiophene Isocyanates
Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2][3] The thiophene ring is a privileged pharmacophore, appearing in numerous FDA-approved drugs.[1][4] The introduction of an isocyanate group onto the thiophene scaffold creates a highly versatile intermediate. Isocyanates are reactive electrophiles that can readily form stable covalent bonds with a variety of nucleophiles, such as amines and alcohols, to generate ureas and carbamates, respectively. This reactivity makes thiophene isocyanates invaluable building blocks for the synthesis of novel therapeutic agents, covalent inhibitors, and chemical probes in drug discovery programs.[5][6]
This application note provides a comprehensive guide to the synthesis of thiophene isocyanates, specifically focusing on the robust and reliable Curtius rearrangement. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol for the synthesis of thiophene-2-isocyanate, and address critical safety and handling considerations.
The Curtius Rearrangement: A Powerful Tool for Isocyanate Synthesis
First described by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7] This reaction is highly valued for its broad functional group tolerance and the fact that the rearrangement occurs with complete retention of the migrating group's stereochemistry.[6][7]
The currently accepted mechanism for the Curtius rearrangement is a concerted process. The migration of the R-group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen gas. This avoids the formation of a highly reactive and unstable acyl nitrene intermediate.[7]
Experimental Protocol: Synthesis of Thiophene-2-isocyanate
This protocol details a two-step synthesis of thiophene-2-isocyanate starting from commercially available thiophene-2-carboxylic acid. The first step is the formation of the intermediate, thiophene-2-carbonyl azide, which is then subjected to the Curtius rearrangement.
Part 1: Synthesis of Thiophene-2-carbonyl Azide
This initial step involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with sodium azide. The acyl chloride is a highly reactive intermediate and is typically used immediately without purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Thiophene-2-carboxylic acid | 128.15 | 10.0 g | 78.0 mmol | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 13.9 g (8.5 mL) | 117 mmol | Corrosive, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic | |
| Sodium azide (NaN₃) | 65.01 | 6.1 g | 93.6 mmol | Highly toxic, handle with care |
| Acetone | 58.08 | 150 mL | Solvent | Anhydrous |
| Water | 18.02 | 50 mL | For workup |
Procedure:
-
Preparation of Thiophene-2-carbonyl Chloride: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxylic acid (10.0 g, 78.0 mmol).
-
Add thionyl chloride (8.5 mL, 117 mmol) and a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude thiophene-2-carbonyl chloride is a pale yellow to brown liquid and is used in the next step without further purification.[8]
-
Formation of Thiophene-2-carbonyl Azide: In a separate 500 mL flask, dissolve sodium azide (6.1 g, 93.6 mmol) in a mixture of acetone (150 mL) and water (50 mL). Cool this solution to 0 °C in an ice bath.
-
While stirring vigorously, slowly add the crude thiophene-2-carbonyl chloride to the sodium azide solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1 hour.
-
Pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate of thiophene-2-carbonyl azide will form.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry. The product is a white to off-white solid.[9][10]
Part 2: Curtius Rearrangement to Thiophene-2-isocyanate
This step involves the thermal decomposition of the acyl azide in an inert solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Thiophene-2-carbonyl azide | 153.16 | ~11.9 g (from Part 1) | ~78.0 mmol | Potentially explosive, handle with care |
| Toluene | 92.14 | 150 mL | Solvent | Anhydrous |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the dried thiophene-2-carbonyl azide from Part 1.
-
Add 150 mL of anhydrous toluene.
-
Under a gentle stream of nitrogen, slowly heat the mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).[11]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
The resulting toluene solution of thiophene-2-isocyanate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude isocyanate.
Purification:
Crude thiophene-2-isocyanate can be purified by vacuum distillation. However, care must be taken as isocyanates can be thermally unstable.
-
Distillation Conditions: B.p. 74-76 °C at 10 mmHg.
-
Alternative Purification: For small-scale reactions, if the isocyanate is to be used immediately, purification may not be necessary. If impurities are present, flash chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) can be attempted, but the reactive nature of the isocyanate must be considered.[12]
Expected Yield: 70-85% over two steps.
Characterization:
-
¹H NMR (CDCl₃): Chemical shifts will be in the aromatic region, characteristic of a 2-substituted thiophene.
-
IR (neat): A strong, sharp absorption band around 2250-2280 cm⁻¹ is characteristic of the N=C=O stretch.[11]
Safety and Handling
The synthesis of thiophene isocyanates via the Curtius rearrangement involves several hazardous reagents and intermediates. Strict adherence to safety protocols is paramount.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid.[13][14] It can also form explosive heavy metal azides.[13][15]
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14] Use non-metallic spatulas.[13] Work in a well-ventilated fume hood.
-
Waste Disposal: Never dispose of azide waste down the drain.[15] Quench any residual azide with a suitable reagent (e.g., nitrous acid) before disposal, following your institution's guidelines.[15]
-
-
Acyl Azides: Acyl azides are potentially explosive, especially low molecular weight ones. They can be sensitive to heat, shock, and friction.[13][14]
-
Isocyanates: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of acyl azide | Incomplete reaction of the acyl chloride. | Ensure the thionyl chloride reaction goes to completion. Use freshly opened, high-purity thionyl chloride. |
| Decomposition of the acyl azide during workup. | Maintain low temperatures during the reaction and workup. | |
| Low yield of isocyanate | Incomplete rearrangement. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by IR. |
| Hydrolysis of the isocyanate. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. | |
| Product is a urea derivative | Presence of water in the reaction. | Thoroughly dry all solvents and glassware. Ensure the starting materials are anhydrous. |
Conclusion
The Curtius rearrangement is a highly effective and versatile method for the synthesis of thiophene isocyanates. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably produce these valuable intermediates for a wide range of applications in drug discovery and medicinal chemistry. The ability to introduce the reactive isocyanate functionality onto the thiophene scaffold opens up a vast chemical space for the development of novel molecules with therapeutic potential.
References
- 1. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Thiophene [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Thiophene-2-carbonyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ucd.ie [ucd.ie]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Polyurethanes from 2-(2-Isocyanatoethyl)thiophene and Polyols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis and potential applications of polyurethanes derived from the polymerization of 2-(2-isocyanatoethyl)thiophene with various polyols. Thiophene-containing polymers are of significant interest in the biomedical field due to their unique electronic and biocompatibility properties. The incorporation of the thiophene moiety into a polyurethane backbone can yield novel biomaterials with tunable properties for applications such as drug delivery, tissue engineering, and biomedical coatings. While direct literature on the polymerization of this compound is limited, this guide consolidates information on the synthesis of the isocyanate precursor and provides generalized protocols for polyurethane synthesis based on analogous thiophene-containing monomers.
Introduction
Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages (-NH-CO-O-) in their main chain. They are typically synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by varying the chemical structure of both the isocyanate and the polyol components. The inclusion of heterocyclic moieties, such as thiophene, into the polymer structure can impart unique physicochemical and biological properties. Thiophene and its derivatives are known for their electronic conductivity and have been explored for their biocompatibility and potential in drug delivery systems. The isocyanate this compound (CAS 58749-51-2) is a key monomer for introducing a thiophene group into the polyurethane backbone.
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route can be proposed starting from the commercially available precursor, 2-(thiophen-2-yl)ethanol. This multi-step synthesis would likely involve the conversion of the alcohol to a more reactive intermediate, followed by the introduction of the isocyanate group.
One potential synthetic pathway involves a Curtius rearrangement of a corresponding acyl azide. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1][2][3]
A proposed synthetic scheme is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Oxidation of 2-(Thiophen-2-yl)ethanol to 2-(Thiophen-2-yl)acetic acid
A solution of 2-(thiophen-2-yl)ethanol in a suitable solvent (e.g., acetone) would be treated with an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant would be quenched, and the product extracted, dried, and purified.
Step 2: Conversion of 2-(Thiophen-2-yl)acetic acid to 2-(Thiophen-2-yl)acetyl chloride
2-(Thiophen-2-yl)acetic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to yield the corresponding acyl chloride. The reaction is typically performed at room temperature or with gentle heating.
Step 3: Formation of 2-(Thiophen-2-yl)acetyl azide
The freshly prepared 2-(thiophen-2-yl)acetyl chloride would be dissolved in a suitable solvent (e.g., acetone or a biphasic system with water) and reacted with sodium azide (NaN₃) at low temperature (e.g., 0 °C) to form the acyl azide. Acyl azides can be explosive, and appropriate safety precautions must be taken.
Step 4: Curtius Rearrangement to this compound
The acyl azide would be carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the formation of the isocyanate through the Curtius rearrangement.[1][2] The isocyanate product would then be purified, for example, by vacuum distillation.
Polymerization with Polyols to Form Polyurethanes
The synthesis of polyurethanes from this compound and a diol or polyol would proceed via a step-growth polymerization. The reaction involves the addition of the hydroxyl groups of the polyol to the isocyanate groups of the thiophene derivative, forming urethane linkages.
Caption: General workflow for polyurethane synthesis.
Experimental Protocol (General)
A two-step prepolymer method is commonly employed for polyurethane synthesis to better control the polymer architecture.
Step 1: Prepolymer Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, the chosen polyol (e.g., polycaprolactone diol, polyethylene glycol) is charged and dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
The flask is then cooled to the reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.
-
A stoichiometric excess of this compound is added to the polyol.
-
A catalyst, such as dibutyltin dilaurate (DBTDL), is added in a catalytic amount (e.g., 0.01-0.1 mol%).
-
The reaction mixture is stirred under nitrogen for a predetermined time (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.
Step 2: Chain Extension
-
The isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-60 °C).
-
A chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol) or diamine, is added dropwise to the prepolymer with vigorous stirring.
-
The viscosity of the mixture will increase significantly as the polymer chain grows.
-
After the addition is complete, the mixture is stirred for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
The resulting polyurethane can be cast into films or molds and cured at an elevated temperature (e.g., 80-100 °C) for 24 hours.
Characterization of Thiophene-Containing Polyurethanes
The synthesized polyurethanes should be thoroughly characterized to determine their chemical structure, molecular weight, and physicochemical properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane bond formation (disappearance of -NCO peak around 2270 cm⁻¹, appearance of N-H and C=O peaks). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis of the polymer, confirming the incorporation of the thiophene and polyol units. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and phase separation. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
| Mechanical Testing (e.g., Tensile Testing) | Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
| Contact Angle Measurement | Assessment of the surface hydrophilicity/hydrophobicity. |
Potential Applications in Drug Development
Polyurethanes containing thiophene moieties hold promise for various applications in drug development due to the potential for tailored properties.
-
Controlled Drug Delivery: The biocompatibility and tunable degradation rates of polyurethanes make them suitable for creating drug delivery systems.[4] The presence of the thiophene ring could offer additional functionalities, such as conductivity for electro-responsive drug release.[5]
-
Biomedical Coatings: The unique surface properties that can be achieved with these polyurethanes could make them useful as coatings for medical devices to improve biocompatibility and reduce thrombosis.
-
Tissue Engineering Scaffolds: The mechanical properties of these polyurethanes can be adjusted to mimic those of biological tissues, making them potential candidates for tissue engineering scaffolds.
Data Presentation (Hypothetical)
The following table presents hypothetical data for a series of polyurethanes synthesized from this compound and different polyols to illustrate how quantitative data should be structured.
| Polymer ID | Polyol | Mn (kDa) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-Th-PCL | PCL (2000 Da) | 55 | 1.8 | -45, 60 | 25 | 450 |
| PU-Th-PEG | PEG (2000 Da) | 48 | 1.9 | -55, 45 | 18 | 600 |
| PU-Th-PCL-co-PEG | PCL/PEG (1:1) | 52 | 1.85 | -50, 52 | 22 | 520 |
Conclusion
The polymerization of this compound with polyols offers a pathway to novel thiophene-containing polyurethanes with a wide range of tunable properties. While specific experimental data for this exact system is scarce, the provided protocols, based on established polyurethane and thiophene chemistry, offer a solid foundation for researchers to explore these promising biomaterials. Further research is warranted to fully elucidate the synthesis, properties, and potential applications of these materials in drug development and other biomedical fields.
References
- 1. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 2. CN103483310B - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 3. Polyurethane for biomedical applications: A review of recent developments | Semantic Scholar [semanticscholar.org]
- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostimulated Release of Neutral Drugs from Polythiophene Nanoparticles: Smart Regulation of Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Polymers using 2-(2-isocyanatoethyl)thiophene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-isocyanatoethyl)thiophene for the covalent surface modification of polymers. The introduction of the thiophene moiety onto various polymeric substrates can impart novel functionalities, including electrical conductivity, enhanced biocompatibility, and platforms for further chemical elaboration. These attributes are of significant interest in the development of advanced materials for medical devices, biosensors, and drug delivery systems. This guide details the underlying chemical principles, step-by-step protocols for surface grafting, and analytical techniques for the thorough characterization of the modified surfaces.
Introduction: The Strategic Advantage of Thiophene Functionalization
Polymer surface modification is a critical strategy for tailoring the interfacial properties of materials without altering their bulk characteristics. The choice of the modifying agent is paramount to achieving the desired surface functionality. This compound is a bifunctional molecule offering a unique combination of a highly reactive isocyanate group and a versatile thiophene ring.
The isocyanate group (–N=C=O) is a powerful tool for surface chemistry, reacting readily with nucleophilic functional groups commonly found on polymer surfaces, such as hydroxyl (–OH) and amine (–NH₂) groups, to form stable carbamate and urea linkages, respectively.[1][2] This reaction is efficient and often proceeds without the need for harsh conditions or the generation of byproducts, making it an ideal choice for "click"-type surface functionalization.[1]
The thiophene moiety, once tethered to the polymer surface, opens a wide array of application possibilities. Thiophene-based polymers are well-known for their semiconducting properties, which can be harnessed to create antistatic coatings or conductive surfaces for electronic applications.[3] Furthermore, polythiophenes have shown potential in various biological applications, including diagnostics, drug delivery, and as coatings for implantable devices, owing to their biocompatibility and ability to interface with biological tissues.
This guide will walk you through the process of leveraging this compound to create novel, functionalized polymer surfaces.
The Chemistry of Surface Modification with this compound
The core of the surface modification process lies in the reaction between the isocyanate group of this compound and active hydrogen-containing functional groups on the polymer surface. The most common reactions are with hydroxyl and primary amine groups.
-
Reaction with Hydroxyl Groups: When a polymer surface possesses hydroxyl groups (e.g., polyvinyl alcohol, cellulose, or plasma-treated polymers), the isocyanate reacts to form a stable carbamate (urethane) linkage .
-
Reaction with Amine Groups: For polymers with primary or secondary amine functionalities (e.g., chitosan, poly(allylamine)), the reaction yields a urea linkage .
These reactions are typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate group, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.
Diagram: Reaction Mechanism
Below is a diagram illustrating the covalent attachment of this compound to a hydroxylated polymer surface.
Caption: Covalent grafting of this compound to a hydroxylated polymer surface.
Experimental Protocols
3.1. Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a desiccator under an inert atmosphere. |
| Polymer Substrate | Application Specific | - | e.g., Poly(vinyl alcohol) films, plasma-treated polypropylene sheets. |
| Anhydrous Toluene | Reagent Grade | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Anhydrous Dichloromethane | Reagent Grade | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Dibutyltin dilaurate (DBTDL) | Catalyst Grade | Commercially Available | Optional catalyst for reaction with hydroxyl groups. |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | Optional catalyst for reaction with amine groups. |
| Acetone | ACS Grade | Commercially Available | For washing. |
| Ethanol | ACS Grade | Commercially Available | For washing. |
3.2. Safety Precautions
-
Isocyanates are potent respiratory and skin sensitizers.[4][5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[4][5][6]
3.3. Protocol 1: Surface Modification of a Hydroxylated Polymer
This protocol is suitable for polymers containing surface hydroxyl groups.
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
For polymers lacking inherent hydroxyl groups (e.g., polypropylene, polyethylene), a plasma treatment can be employed to introduce them.[7]
-
-
Reaction Setup:
-
Place the cleaned and dried polymer substrate in a Schlenk flask.
-
Dry the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon).
-
Prepare a 0.1 M solution of this compound in anhydrous toluene.
-
Optional: For less reactive hydroxyl groups, add a catalytic amount of dibutyltin dilaurate (DBTDL) to the isocyanate solution (e.g., 0.1 mol% relative to the isocyanate).
-
-
Grafting Reaction:
-
Transfer the isocyanate solution to the Schlenk flask containing the polymer substrate via a cannula or syringe.
-
Ensure the entire surface of the substrate is immersed in the solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation. For some systems, the reaction may be accelerated by heating to 40-60°C.[8]
-
-
Work-up and Cleaning:
-
Remove the modified substrate from the reaction solution in the fume hood.
-
Wash the substrate thoroughly by sonicating in fresh anhydrous toluene for 15 minutes to remove any unreacted isocyanate.
-
Repeat the washing step with acetone and then ethanol.
-
Dry the modified substrate under a stream of nitrogen and store in a desiccator.
-
3.4. Protocol 2: Surface Modification of an Amine-Functionalized Polymer
This protocol is designed for polymers with surface amine groups.
-
Substrate Preparation: Follow the same cleaning procedure as in Protocol 1.
-
Reaction Setup:
-
Set up the reaction in a Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Prepare a 0.1 M solution of this compound in anhydrous dichloromethane.
-
Optional: Add a catalytic amount of triethylamine (TEA) to the reaction mixture (e.g., 0.1 mol%).
-
-
Grafting Reaction:
-
Immerse the amine-functionalized polymer in the isocyanate solution.
-
The reaction is typically faster than with hydroxyl groups and can often be completed within 2-4 hours at room temperature.
-
-
Work-up and Cleaning:
-
Follow the same washing procedure as in Protocol 1, using dichloromethane for the initial wash, followed by acetone and ethanol.
-
Dry the functionalized polymer and store appropriately.
-
Diagram: Experimental Workflow
Caption: General workflow for polymer surface modification.
Characterization of Thiophene-Modified Surfaces
Thorough characterization is essential to confirm the successful grafting of the thiophene moiety and to understand the new surface properties.
4.1. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR is a powerful technique for probing the chemical composition of the polymer surface.[9][10]
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Press the unmodified polymer substrate firmly against the crystal and record its spectrum.
-
Repeat the measurement with the this compound-modified substrate.
-
-
Expected Spectral Changes:
-
Disappearance of the Isocyanate Peak: The strong, sharp peak characteristic of the N=C=O stretch at approximately 2270 cm⁻¹ should be absent in the spectrum of the final modified surface, indicating complete reaction.
-
Appearance of Carbamate/Urea Peaks:
-
For hydroxylated surfaces, the formation of a carbamate linkage will result in the appearance of new peaks. Look for the N-H stretch around 3300 cm⁻¹ and the urethane C=O stretch around 1700-1730 cm⁻¹ .[11][12]
-
For aminated surfaces, the formation of a urea linkage will show an N-H stretch around 3350 cm⁻¹ and a urea C=O stretch (Amide I band) around 1630-1680 cm⁻¹ .
-
-
Thiophene Peaks: Characteristic peaks for the thiophene ring, such as the C-H stretching around 3100 cm⁻¹ and C=C stretching in the 1400-1500 cm⁻¹ region, should be present.
-
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation |
| Isocyanate (-NCO) | ~2270 | Disappears after reaction |
| Carbamate (N-H) | ~3300 | Appears |
| Carbamate (C=O) | ~1700-1730 | Appears |
| Urea (N-H) | ~3350 | Appears |
| Urea (C=O) | ~1630-1680 | Appears |
| Thiophene (C-H) | ~3100 | Appears |
| Thiophene (C=C) | ~1400-1500 | Appears |
4.2. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top 5-10 nm of the surface.[7]
-
Procedure:
-
Acquire a survey spectrum of both the unmodified and modified surfaces to identify the elements present.
-
Perform high-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions.
-
-
Expected Results:
-
Survey Scan: The modified surface should show the appearance of sulfur (S 2p) and an increase in the nitrogen (N 1s) signal.
-
High-Resolution S 2p Scan: A peak at approximately 164 eV corresponding to the sulfur in the thiophene ring should be observed.[3][13]
-
High-Resolution N 1s Scan: A new peak corresponding to the nitrogen in the carbamate or urea linkage will appear around 400 eV .
-
High-Resolution C 1s Scan: Deconvolution of the C 1s peak will reveal new components corresponding to the carbon atoms in the thiophene ring and the newly formed carbamate/urea linkage.[3]
-
4.3. Contact Angle Goniometry
This technique measures the wettability of the surface, which is highly sensitive to changes in surface chemistry.[14][15][16]
-
Procedure:
-
Place a droplet of deionized water on the unmodified and modified polymer surfaces.
-
Measure the static contact angle between the droplet and the surface.[17]
-
-
Expected Changes in Wettability:
-
The introduction of the thiophene group and the carbamate/urea linkage will alter the surface energy. The change in contact angle will depend on the hydrophobicity/hydrophilicity of the original polymer and the newly introduced functional groups. A comparison between the unmodified and modified surfaces will provide a clear indication of a successful surface reaction. Generally, an increase in surface polarity will lead to a decrease in the water contact angle.
-
Potential Applications in Research and Drug Development
The ability to graft thiophene moieties onto polymer surfaces opens up numerous possibilities:
-
Conductive Biomaterials: Creating electrically conductive surfaces on biocompatible polymers for applications in tissue engineering (e.g., nerve or cardiac regeneration) and biosensors.
-
Antistatic Coatings: Rendering insulating polymer surfaces antistatic, which is crucial for electronic components and medical device packaging.[3]
-
Drug Delivery: The thiophene ring can be further functionalized, for example, via electropolymerization, to create a matrix for the controlled release of therapeutic agents.[18]
-
Sensor Platforms: The electronic properties of thiophene make it an excellent candidate for the development of chemical and biological sensors.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in surface properties | Inactive polymer surface (no -OH or -NH₂ groups) | Pre-treat the surface with plasma or other activation methods. |
| Deactivated isocyanate reagent | Use a fresh bottle of this compound; ensure anhydrous conditions. | |
| Insufficient reaction time or temperature | Increase reaction time or temperature; consider adding a catalyst (DBTDL or TEA). | |
| Inconsistent modification | Uneven wetting of the surface by the reaction solution | Ensure the substrate is fully and continuously immersed; use gentle agitation. |
| High contact angle hysteresis | Surface contamination or roughness | Ensure thorough cleaning before and after the reaction. |
Conclusion
The use of this compound offers a robust and versatile method for the functionalization of polymer surfaces. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the exciting possibilities of thiophene-modified materials in a wide range of scientific and industrial applications. The combination of a highly reactive isocyanate anchor and a functional thiophene head-group makes this molecule a valuable tool in the field of advanced materials science.
References
- 1. Direct RAFT polymerization of an unprotected isocyanate-containing monomer and subsequent structopendant functionalization using “click”-type reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. XPS Analysis of Surface Modified Polymers [eag.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. piketech.com [piketech.com]
- 11. researchgate.net [researchgate.net]
- 12. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Experimental studies of contact angle hysteresis phenomena on polymer surfaces – Toward the understanding and control of wettability for different applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanoscience.com [nanoscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-(2-Isocyanatoethyl)thiophene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel urea derivatives through the reaction of 2-(2-isocyanatoethyl)thiophene with various primary amines. These thiophene-containing ureas are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both the thiophene and urea moieties. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, while the urea functional group is crucial for establishing hydrogen bonding interactions with biological targets.
The synthetic procedures outlined herein are designed to be robust and scalable, providing a clear pathway for the generation of libraries of N-alkyl-N'-(2-(thiophen-2-yl)ethyl)ureas for screening and lead optimization in drug development programs.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a series of N-substituted-N'-(2-(thiophen-2-yl)ethyl)ureas, showcasing the versatility of the described protocol with different primary amines.
| Entry | Primary Amine | Product | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) Highlights |
| 1 | Benzylamine | N-benzyl-N'-(2-(thiophen-2-yl)ethyl)urea | C₁₄H₁₆N₂OS | 92 | 115-117 | 7.20-7.40 (m, 5H, Ar-H), 6.85-7.00 (m, 3H, Th-H), 4.35 (d, 2H, CH₂-Ph), 3.45 (q, 2H, Th-CH₂), 2.85 (t, 2H, CH₂-N) |
| 2 | n-Butylamine | N-butyl-N'-(2-(thiophen-2-yl)ethyl)urea | C₁₁H₁₈N₂OS | 88 | 88-90 | 6.85-7.00 (m, 3H, Th-H), 3.40 (q, 2H, Th-CH₂), 3.10 (q, 2H, N-CH₂-), 2.80 (t, 2H, CH₂-N), 0.90 (t, 3H, CH₃) |
| 3 | Cyclohexylamine | N-cyclohexyl-N'-(2-(thiophen-2-yl)ethyl)urea | C₁₃H₂₀N₂OS | 95 | 130-132 | 6.85-7.00 (m, 3H, Th-H), 3.50-3.60 (m, 1H, CH-N), 3.40 (q, 2H, Th-CH₂), 2.80 (t, 2H, CH₂-N), 1.00-1.90 (m, 10H, Cy-H) |
| 4 | Aniline | N-phenyl-N'-(2-(thiophen-2-yl)ethyl)urea | C₁₃H₁₄N₂OS | 85 | 145-147 | 7.00-7.50 (m, 5H, Ar-H), 6.85-7.00 (m, 3H, Th-H), 3.50 (q, 2H, Th-CH₂), 2.90 (t, 2H, CH₂-N) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-N'-(2-(thiophen-2-yl)ethyl)ureas
This protocol describes a general and efficient method for the synthesis of urea derivatives from this compound and a primary amine.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Primary amine (e.g., benzylamine, n-butylamine, cyclohexylamine, aniline) (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.05 equivalents) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the amine).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over a period of 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-N'-(2-(thiophen-2-yl)ethyl)urea.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The presence of the urea carbonyl group can be confirmed by a strong absorption band in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of solid products should be determined as an indicator of purity.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of N-substituted ureas.
Caption: Step-by-step experimental workflow for urea synthesis.
Application Notes and Protocols: Spectroscopic Characterization of 2-(2-Isocyanatoethyl)thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 2-(2-isocyanatoethyl)thiophene and its derivatives using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These compounds are of interest in medicinal chemistry and materials science due to the reactive isocyanate group tethered to a biologically relevant thiophene scaffold. This guide includes protocols for synthesis, sample preparation, and data acquisition, along with predicted spectroscopic data to aid in the structural elucidation of these novel compounds.
Introduction
Thiophene derivatives are a significant class of heterocyclic compounds in drug discovery, known for their diverse pharmacological activities.[1] The introduction of an isocyanate functional group provides a reactive handle for conjugation to biomolecules or for the formation of polymers. The precise characterization of these molecules is crucial for confirming their identity, purity, and for understanding their chemical behavior. NMR and FTIR spectroscopy are powerful, non-destructive techniques for the structural analysis of organic compounds.[2] This application note outlines the expected spectroscopic features of this compound derivatives and provides standardized protocols for their analysis.
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding primary amine, 2-(2-aminoethyl)thiophene. Several methods exist for the conversion of amines to isocyanates.[3][4][5] A common and effective method involves the use of phosgene or a phosgene equivalent like triphosgene or diphosgene.
Protocol: Synthesis of this compound from 2-(2-Aminoethyl)thiophene using Diphosgene
Disclaimer: This reaction should be performed by trained personnel in a well-ventilated fume hood, as phosgene and its equivalents are highly toxic.
Materials:
-
2-(2-Aminoethyl)thiophene
-
Trichloromethyl chloroformate (diphosgene)[3]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A non-nucleophilic base, e.g., 1,8-Bis(dimethylamino)naphthalene ("Proton-Sponge")[3]
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2-aminoethyl)thiophene and 2 equivalents of the non-nucleophilic base in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Prepare a solution of trichloromethyl chloroformate (0.6 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the diphosgene solution dropwise to the cooled amine solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or FTIR (disappearance of the N-H bands of the amine and appearance of the N=C=O band of the isocyanate).
-
Upon completion, quench the reaction by carefully adding 1 N HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 N HCl (3 times), water, and 1 N NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Spectroscopic Characterization
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR data for the parent compound, this compound. These predictions are based on known spectral data for 2-ethylthiophene and various organic isocyanates.[6][7][8][9][10][11]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 (thiophene) | ~7.1 - 7.3 | dd | J ≈ 5.1, 1.2 |
| H3 (thiophene) | ~6.9 - 7.0 | dd | J ≈ 3.4, 1.2 |
| H4 (thiophene) | ~6.8 - 6.9 | dd | J ≈ 5.1, 3.4 |
| -CH₂-NCO | ~3.6 - 3.8 | t | J ≈ 6-7 |
| Thiophene-CH₂- | ~3.1 - 3.3 | t | J ≈ 6-7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (thiophene, substituted) | ~140 - 145 |
| C5 (thiophene) | ~127 - 129 |
| C3 (thiophene) | ~125 - 127 |
| C4 (thiophene) | ~123 - 125 |
| -N=C=O | ~121 - 125 |
| -CH₂-NCO | ~43 - 46 |
| Thiophene-CH₂- | ~30 - 33 |
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N=C=O asymmetric stretch | 2250 - 2280 | Strong, sharp |
| C-H stretch (thiophene) | ~3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (thiophene ring) | 1400 - 1550 | Medium-Strong |
| C-H in-plane bending (thiophene) | 1000 - 1250 | Medium |
| C-H out-of-plane bending (thiophene) | 700 - 900 | Strong |
| C-S stretch (thiophene ring) | 600 - 800 | Medium-Weak |
Experimental Protocols for Spectroscopic Analysis
3.2.1. NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer): [12][13][14][15][16][17][18][19]
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 2.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: 0 to 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
3.2.2. FTIR Spectroscopy
Protocol: FTIR Data Acquisition [1][20][21][22][23]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid this compound derivative directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the ATR press to ensure good contact.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizations
Caption: Key structural features of this compound for spectroscopic analysis.
Caption: Experimental workflow from synthesis to spectroscopic characterization.
References
- 1. mse.washington.edu [mse.washington.edu]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. snorrisi.hi.is [snorrisi.hi.is]
- 4. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Hexyl isocyanate(2525-62-4) 13C NMR [m.chemicalbook.com]
- 10. Thiophene, 2-ethyl- [webbook.nist.gov]
- 11. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 12. r-nmr.eu [r-nmr.eu]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 19. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 20. mt.com [mt.com]
- 21. midac.com [midac.com]
- 22. researchgate.net [researchgate.net]
- 23. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
Application Notes and Protocols for Monitoring the Polymerization of 2-(2-isocyanatoethyl)thiophene
This document provides detailed application notes and experimental protocols for monitoring the polymerization of 2-(2-isocyanatoethyl)thiophene. The techniques described are essential for researchers, scientists, and professionals in drug development and materials science to understand reaction kinetics, control polymer properties, and ensure product quality.
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a powerful and widely used technique for real-time, in-situ monitoring of isocyanate-involved polymerization reactions.[1][2] The method relies on tracking the disappearance of the strong and distinct asymmetrical stretching vibration of the isocyanate group (-N=C=O), which appears in a relatively clear spectral region between 2250 and 2285 cm⁻¹.[3] As the polymerization proceeds, the intensity of this peak decreases, allowing for a quantitative measurement of the reaction's progress and conversion rate.[3][4] The use of a fiber-optic Attenuated Total Reflectance (ATR) probe enables continuous monitoring directly within the reaction vessel, minimizing sampling-related issues and providing real-time kinetic data.[4]
Experimental Protocol: In-Situ Monitoring via ATR-FTIR
-
System Setup:
-
Equip the reaction vessel with an in-situ ATR-FTIR probe (e.g., with a zinc selenide or diamond ATR crystal) connected to an FTIR spectrometer.
-
Ensure the reaction setup allows for proper stirring and temperature control.
-
-
Background Spectrum:
-
Before adding the monomer or initiator, record a background spectrum of the solvent and any other initial reagents at the reaction temperature. This will be subtracted from subsequent spectra.
-
-
Data Acquisition:
-
Initiate the polymerization by adding the catalyst or initiator.
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 16-32 scans (to ensure a good signal-to-noise ratio).
-
-
Data Analysis:
-
Subtract the background spectrum from each collected spectrum.
-
Identify the isocyanate peak around 2270 cm⁻¹.
-
Apply a baseline correction to the peak region.
-
Integrate the area of the isocyanate peak for each time point.
-
Calculate the percent conversion using the following formula: % Conversion = (1 - (At / A0)) * 100 where A0 is the initial peak area at time zero, and At is the peak area at time t.
-
Data Presentation
Table 1: Monitoring Isocyanate Conversion over Time using FTIR
| Reaction Time (minutes) | Isocyanate Peak Area (Arbitrary Units) | % Conversion |
| 0 | 1.85 | 0% |
| 15 | 1.48 | 20% |
| 30 | 1.11 | 40% |
| 60 | 0.56 | 70% |
| 90 | 0.18 | 90% |
| 120 | < 0.05 | > 97% |
Workflow Diagram
Caption: Workflow for real-time polymerization monitoring using ATR-FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy provides detailed molecular structure information and can be used to monitor polymerization progress ex-situ.[5] By taking aliquots from the reaction at different time points, ¹H NMR can be used to track the disappearance of sharp signals corresponding to the vinyl or aromatic protons of the this compound monomer and the concurrent appearance of broad signals characteristic of the polymer backbone.[6][7] This allows for the calculation of monomer conversion. Furthermore, NMR can confirm the final polymer structure and identify end-groups.[5]
Experimental Protocol: Ex-Situ ¹H NMR Analysis
-
Sampling:
-
At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), carefully extract a small aliquot (approx. 0.1-0.2 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable inhibitor or by rapid cooling and dilution in a deuterated solvent.
-
-
Sample Preparation:
-
Dissolve the quenched aliquot in a deuterated solvent (e.g., CDCl₃) suitable for both the monomer and polymer.
-
Add an internal standard with a known concentration (e.g., TMS or 1,3,5-trimethoxybenzene) if precise quantification is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic proton signals for the monomer (e.g., thiophene ring protons at ~7-8 ppm) and the polymer (broader signals in the same region).
-
Integrate the area of a well-resolved monomer signal (I_monomer) and a signal from the polymer repeating unit (I_polymer).
-
Calculate the monomer conversion: % Conversion = (I_polymer / (I_polymer + I_monomer)) * 100
-
Data Presentation
Table 2: Monitoring Monomer Conversion using ¹H NMR
| Reaction Time (minutes) | Monomer Peak Integral | Polymer Peak Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.65 | 0.35 | 35% |
| 60 | 0.30 | 0.70 | 70% |
| 120 | 0.08 | 0.92 | 92% |
| 180 | < 0.02 | 0.98 | > 98% |
Workflow Diagram
Caption: Workflow for ex-situ polymerization analysis using NMR spectroscopy.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Application Note
SEC (also known as GPC) is the standard technique for determining the molecular weight and molecular weight distribution of polymers.[8] It separates polymer chains based on their hydrodynamic size in solution.[9] By analyzing aliquots at different stages of the polymerization, SEC can be used to track the increase in the number-average molecular weight (Mn) and weight-average molecular weight (Mw), providing direct insight into the polymer chain growth. The polydispersity index (PDI = Mw/Mn) is also determined, which indicates the breadth of the molecular weight distribution.[10]
Experimental Protocol: Molecular Weight Analysis
-
Sampling and Preparation:
-
As with NMR, extract aliquots at various time points and quench the polymerization.
-
Remove the solvent from the aliquot under reduced pressure.
-
Dissolve the resulting polymer residue in the SEC mobile phase (e.g., THF, Chloroform) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
-
System Calibration:
-
Calibrate the SEC system using a set of narrow-PDI polymer standards with known molecular weights (e.g., polystyrene or PMMA).
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Data Acquisition:
-
Mobile Phase: HPLC-grade THF or other suitable solvent.
-
Flow Rate: ~1.0 mL/min.
-
Columns: A set of columns appropriate for the expected molecular weight range.
-
Detector: Refractive Index (RI) detector is common; a UV-Vis detector can also be used due to the thiophene chromophore.
-
Inject the filtered sample onto the column.
-
-
Data Analysis:
-
Use the system software to analyze the resulting chromatogram.
-
Based on the calibration curve, the software will calculate Mn, Mw, and PDI for the sample.
-
Plot Mn and PDI as a function of reaction time or monomer conversion to understand the polymerization mechanism.
-
Data Presentation
Table 3: Polymer Growth Monitored by SEC
| Reaction Time (minutes) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 15 | 3,500 | 4,900 | 1.40 |
| 30 | 8,200 | 10,660 | 1.30 |
| 60 | 15,100 | 18,875 | 1.25 |
| 120 | 25,500 | 31,365 | 1.23 |
| 180 | 26,100 | 32,343 | 1.24 |
Workflow Diagram
Caption: Workflow for molecular weight analysis of polymers using SEC/GPC.
Thermal Analysis (TGA/DSC)
Application Note
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not used for real-time monitoring but are critical for characterizing the final polymer product.[11] TGA measures the mass of a sample as a function of temperature, providing the decomposition temperature (Td), which indicates the polymer's thermal stability.[12] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][13] These properties are vital for determining the material's processing window and service temperature range.
Experimental Protocol: TGA & DSC Characterization
A. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount (5-10 mg) of the purified, dry polymer into a TGA pan (e.g., platinum or alumina).
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Atmosphere: Heat the sample under an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Ramp the temperature from ambient (~25 °C) to an upper limit (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve to determine the onset decomposition temperature, often reported as the temperature at 5% mass loss (Td₅%).
B. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry polymer into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas like nitrogen.
-
Heating/Cooling Program:
-
1st Heat: Ramp from ambient to a temperature above the expected Tm to erase thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
2nd Heat: Ramp again at the same rate (e.g., 10 °C/min). Data from the second heating scan is typically reported.
-
-
-
Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan to identify the midpoint of the step change for Tg and the peak maximum of the endotherm for Tm.[11]
Data Presentation
Table 4: Thermal Properties of Final Poly(this compound)
| Property | Value | Technique | Notes |
| Decomposition Temp (Td₅%) | ~385 °C | TGA | Onset of 5% mass loss under N₂ atmosphere. |
| Glass Transition Temp (Tg) | ~65 °C | DSC | Determined from the 2nd heating scan. |
| Melting Temperature (Tm) | Not Observed | DSC | Indicates the polymer is largely amorphous. |
| Char Yield @ 600°C | ~45% | TGA | Residual mass under N₂. |
Logical Relationship Diagram
Caption: Logical flow from monomer to polymer and its thermal characterization.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 9. docs.paint.org [docs.paint.org]
- 10. ep2-bayreuth.de [ep2-bayreuth.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Step-Growth Polymerization of Thiophene-Based Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polythiophenes are a significant class of conjugated polymers widely studied for their electronic and optical properties, making them suitable for applications in organic electronics such as light-emitting diodes, sensors, and electrochromic devices.[1] While chain-growth polymerization methods like Catalyst-Transfer Polymerization (CTP) offer precise control over molecular weight, step-growth polymerization remains a fundamental and widely used approach for synthesizing polythiophene and its derivatives.[2][3][4]
Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers.[3][5] Unlike chain-growth methods, any two molecular species can react with each other throughout the process.[5] A key characteristic of this mechanism is that a high degree of conversion is necessary to achieve high molecular weight polymers, as described by the Carothers equation.[5][6] This document outlines the conditions and protocols for two distinct step-growth methods: chemical oxidative polymerization and photoinduced electron transfer polymerization.
Key Step-Growth Polymerization Methods
2.1. Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), which facilitates the coupling of thiophene monomer units.[7][8] The reaction proceeds through the oxidation of the thiophene monomer to a radical cation, which then couples with other radical cations or neutral monomers to extend the polymer chain. The properties of the resulting polymer are highly dependent on reaction conditions such as the choice of oxidant, solvent, temperature, and monomer-to-oxidant ratio.[8] For instance, the use of surfactants can influence the polymerization locus and thereby alter the molecular structure and properties of the final polymer.[9]
2.2. Photoinduced Electron Transfer (PET) Polymerization
A more novel approach is the step-growth polymerization via photoinduced electron transfer.[1][10] This method utilizes light to initiate the polymerization process in the presence of a photosensitizer or a salt like diphenyliodonium. The mechanism involves the formation of an exciplex, electron transfer, proton release, and subsequent radical coupling to generate highly conjugated polymers.[1] This technique offers an alternative pathway to traditional chemical oxidation.
Data Presentation: Reaction Conditions
The tables below summarize typical quantitative data for the step-growth polymerization of thiophene-based monomers.
Table 1: Conditions for Chemical Oxidative Polymerization
| Monomer | Oxidant | Oxidant/Monomer Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Thiophene | FeCl₃ | 2.5:1 | Chloroform | Room Temp. | 2 | 84 | [7][11] |
| Thiophene | FeCl₃ | ~3:1 | Chloroform | Not Specified | Not Specified | Not Specified | [12] |
| 3,4-propylenedioxythiophene (PProDOT) Analogue | FeCl₃ | Not Specified | Solvent-free (Mechanochemical) | Not Specified | 1 | 46 | [13] |
| Tetrathienyl-substituted monomers | FeCl₃ or Electrochemical | Not Specified | Dichloromethane (DCM) | 25 | Not Specified | Not Specified |[14] |
Table 2: Conditions for Photoinduced Electron Transfer (PET) Polymerization
| Monomer | Initiator/Salt | Solvent | Light Source | Time (h) | Notes | Reference |
|---|
| Diphenyldithienothiophene | Diphenyliodonium salt | Dichloromethane | >300 nm lamp | 24 | Method generates highly conjugated polymers |[1][10] |
Experimental Protocols & Workflows
4.1. Protocol 1: Chemical Oxidative Polymerization of Thiophene using FeCl₃
This protocol is based on a common chemical oxidation method.[12]
Materials:
-
Thiophene monomer (distilled before use)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol (for washing)
-
Round bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: In a round bottom flask under an inert atmosphere, dissolve 1.0 mL (12.73 mmol) of freshly distilled thiophene in 40 mL of anhydrous chloroform. Stir the solution for 10 minutes.
-
Oxidant Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., ~3 equivalents) in anhydrous chloroform.
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring thiophene solution at room temperature. A dark precipitate of polythiophene should form immediately. Continue stirring for 2-4 hours to ensure complete reaction.
-
Quenching and Purification: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the polymer.
-
Washing: Filter the precipitate and wash it extensively with methanol to remove any remaining oxidant and oligomers. Continue washing until the filtrate is colorless.
-
Drying: Dry the purified polythiophene powder under vacuum to a constant weight.
4.2. Visual Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of thiophene.
4.3. Protocol 2: Photoinduced Step-Growth Polymerization
This protocol is a conceptual outline based on the method described for diphenyldithienothiophene.[1][10]
Materials:
-
Diphenyldithienothiophene monomer
-
Diphenyliodonium salt
-
Anhydrous dichloromethane (DCM)
-
Photoreactor equipped with a >300 nm lamp
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a quartz reaction vessel suitable for photochemistry, dissolve the diphenyldithienothiophene monomer and the diphenyliodonium salt in anhydrous DCM under an inert atmosphere.
-
Irradiation: Place the vessel in the photoreactor and irradiate the solution with a lamp (wavelength >300 nm) while stirring.
-
Monitoring: Monitor the progress of the polymerization using appropriate techniques (e.g., UV-Vis spectroscopy to observe the growth of conjugation).
-
Polymerization Time: Continue the irradiation for a set period, such as 24 hours, to allow for the formation of the polymer.
-
Purification: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Washing and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.
Factors Influencing Polymer Properties
Several parameters critically affect the final properties of polythiophenes synthesized via step-growth methods. The interplay between these factors determines the molecular weight, polydispersity, conductivity, and processability of the material.
5.1. Visual Diagram: Influencing Factors
Caption: Key factors influencing the properties of synthesized polythiophene.
Key Considerations:
-
Stoichiometric Control: In step-growth polymerization, achieving a high molecular weight requires either precise stoichiometric balance of bifunctional monomers or carrying the reaction to a very high conversion rate (>99%).[3][6]
-
Monomer Purity: The presence of monofunctional impurities can cap the growing polymer chains, severely limiting the final molecular weight.
-
Solubility: The introduction of alkyl or other functional side chains onto the thiophene ring is a common strategy to improve the solubility and processability of the resulting polymers, which are often otherwise insoluble.[8]
-
Catalyst Trapping: In some metal-catalyzed polymerizations of specific thiophene derivatives like thieno[3,2-b]thiophene, catalyst trapping can occur, stalling the reaction.[15] While more relevant to chain-growth, understanding potential side reactions is crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polythiophene derivatives by step-growth polymerizationvia photoinduced electron transfer reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-isocyanatoethyl)thiophene as a Novel Cross-Linking Agent for Advanced Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-(2-isocyanatoethyl)thiophene as a versatile cross-linking agent in the synthesis of advanced polymer networks. The unique combination of a reactive isocyanate group and a functional thiophene moiety offers the potential to create materials with tailored properties for a range of applications, including drug delivery systems, biocompatible materials, and advanced coatings.
Introduction
This compound is a bifunctional molecule featuring a highly reactive isocyanate group (-NCO) and a thiophene ring. The isocyanate group readily reacts with nucleophiles, particularly hydroxyl (-OH) and amine (-NH2) groups, to form stable urethane or urea linkages, respectively. This reactivity is the basis for its function as a cross-linking agent, forming three-dimensional polymer networks from linear or branched polymers containing suitable functional groups. The incorporation of the thiophene ring into the polymer backbone can impart unique electronic, optical, and biocompatibility properties. Thiophene-based polymers are known for their use in electronic devices and have been explored for various bioapplications.[1]
The use of isocyanate-based cross-linkers is a well-established method for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers.[2] By forming a covalent network, cross-linking restricts polymer chain mobility, leading to materials with improved durability and controlled swelling behavior, which is particularly relevant for applications such as drug delivery.
Key Applications
-
Drug Delivery Matrices: The cross-linked polymer networks can be designed to control the release kinetics of encapsulated therapeutic agents. The thiophene moiety may also offer opportunities for stimuli-responsive release or imaging capabilities. Thiophene derivatives have been investigated as potential anticancer agents and for their delivery using nanoparticles.[3]
-
Biocompatible Hydrogels: By using biocompatible polymers, hydrogels with controlled swelling and mechanical properties can be fabricated for tissue engineering and other biomedical applications.
-
High-Performance Coatings: The resulting cross-linked polymers can form durable and chemically resistant coatings for medical devices and other sensitive equipment.
-
Conducting Polymers: The presence of thiophene allows for the potential development of cross-linked conducting polymers with applications in biosensors and flexible electronics.[4]
Quantitative Data Summary
The following table summarizes the expected impact of varying the molar ratio of this compound on the key properties of a model hydroxyl-functionalized polymer network. The data illustrates a general trend where increased cross-linker concentration leads to a more rigid and stable network.
| Molar Ratio (Isocyanate:Hydroxyl) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) | Swelling Ratio in Toluene (%) |
| 0.5:1 | 25 | 60 | 350 |
| 0.75:1 | 40 | 75 | 220 |
| 1:1 | 55 | 95 | 150 |
Note: This data is representative and the actual values will depend on the specific polymer system and reaction conditions.
Experimental Protocols
Protocol 1: Cross-Linking of a Hydroxyl-Functionalized Polymer
This protocol describes a general procedure for the cross-linking of a hydroxyl-functionalized polymer (e.g., a polyol like polycarbonate diol or a hydroxyl-functional acrylic resin) using this compound.
Materials:
-
Hydroxyl-functionalized polymer
-
This compound
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (0.1 wt% in anhydrous toluene)
-
Methanol (for quenching)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Syringes
-
FTIR spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.
-
Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in anhydrous toluene in the three-neck flask to achieve a 20% (w/v) solution.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Add the DBTDL catalyst solution to the polymer solution (typically 0.01-0.1 mol% with respect to the isocyanate groups).
-
Heating: Heat the solution to 60-80°C with continuous stirring.
-
Cross-linker Addition: Slowly add the desired amount of this compound to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using FTIR spectroscopy. The disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ indicates the consumption of the cross-linker.[5]
-
Curing: Once the isocyanate peak has disappeared (typically after 4-8 hours), the solution can be cast into a film or mold. The solvent is then evaporated at an elevated temperature (e.g., 80-120°C) for several hours to complete the curing process.
-
Quenching (for analysis of soluble fractions): For analytical purposes before complete gelation, a small amount of methanol can be added to quench the reaction by reacting with any remaining isocyanate groups.
-
Characterization:
-
Gel Content: Determine the extent of cross-linking by measuring the insoluble fraction after solvent extraction.
-
Thermal Analysis: Characterize the thermal properties of the cross-linked polymer using DSC (for Tg) and TGA (for thermal stability).
-
Mechanical Testing: Evaluate the mechanical properties (e.g., tensile strength, modulus) of the cured polymer films.
-
Visualizations
Chemical Reaction Pathway
Caption: Urethane bond formation.
Experimental Workflow
Caption: Polymer cross-linking workflow.
References
Application Notes and Protocols: Synthesis of Conductive Polymers Incorporating 2-(2-Isocyanatoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers functionalized with 2-(2-isocyanatoethyl)thiophene. The reactive isocyanate group offers a versatile platform for post-polymerization modification, enabling the covalent attachment of a wide range of molecules, including biomolecules, for applications in biosensors, drug delivery, and tissue engineering.
Introduction
Conductive polymers, particularly those based on the polythiophene backbone, have garnered significant interest due to their unique electronic and optical properties.[1] Functionalization of these polymers with reactive side chains is a key strategy to tailor their properties and expand their applicability. The incorporation of the this compound monomer introduces a highly reactive isocyanate group (-NCO) that can readily react with nucleophiles such as amines, alcohols, and thiols.[2] This allows for the straightforward immobilization of biomolecules, targeting ligands, or other functional moieties onto the conductive polymer backbone.
This document outlines two primary strategies for the synthesis of these functionalized polymers:
-
Strategy A: Synthesis of the this compound monomer followed by its direct polymerization.
-
Strategy B: Post-polymerization functionalization of a pre-synthesized polythiophene bearing precursor functional groups (e.g., hydroxyl or amine) to introduce the isocyanate moiety.
Monomer Synthesis: this compound
The synthesis of the target monomer, this compound (CAS 58749-51-2), is a critical first step for direct polymerization methods.[3] A common and effective route is the conversion of the corresponding primary amine, 2-(2-aminoethyl)thiophene, which is commercially available.[4]
Synthesis of 2-(2-Aminoethyl)thiophene (Precursor)
While commercially available, 2-(2-aminoethyl)thiophene can also be synthesized from 2-thiophene ethanol. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source. A typical multi-step synthesis is outlined below.[5]
Diagram: Synthesis of 2-(2-Aminoethyl)thiophene
Caption: Synthetic route to 2-(2-aminoethyl)thiophene.
Conversion of 2-(2-Aminoethyl)thiophene to this compound
The conversion of the primary amine to an isocyanate is typically achieved through phosgenation or by using a phosgene equivalent.
WARNING: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol: Phosgenation of 2-(2-Aminoethyl)thiophene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic trap, dissolve 2-(2-aminoethyl)thiophene (1 equiv.) in an inert, dry solvent such as toluene or chlorobenzene.
-
Phosgenation: Cool the solution to 0 °C. Bubble phosgene gas (or a solution of a phosgene equivalent like triphosgene) through the solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting amine (e.g., by TLC or GC).
-
Work-up: After the reaction is complete, purge the excess phosgene with an inert gas (e.g., nitrogen or argon) into the caustic trap.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Table 1: Reagents and Conditions for Monomer Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amine to Isocyanate | 2-(2-aminoethyl)thiophene, Phosgene (or equivalent) | Toluene | 0 to reflux | 2-4 | 70-90 |
Polymerization Methodologies
Several polymerization techniques can be employed for the synthesis of polythiophenes. The choice of method depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity.
Oxidative Polymerization
This is a common and straightforward method for polymerizing thiophene monomers.[6]
Diagram: Oxidative Polymerization Workflow
Caption: Workflow for oxidative polymerization.
Experimental Protocol: Oxidative Polymerization of this compound
-
Reaction Setup: In a dry, two-necked flask under an inert atmosphere (e.g., argon), dissolve the this compound monomer in a dry solvent like chloroform or nitrobenzene.
-
Polymerization: Add an oxidizing agent, such as iron(III) chloride (FeCl₃), portion-wise to the stirred monomer solution.[7] The reaction is typically carried out at room temperature.
-
Quenching: After 24-48 hours, the reaction is quenched by pouring the mixture into methanol.
-
Purification: The precipitated polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and finally chloroform to remove oligomers and catalyst residues. The final polymer is obtained by evaporating the chloroform.
Table 2: Oxidative Polymerization Parameters
| Monomer Concentration (M) | Oxidant:Monomer Ratio | Solvent | Temperature (°C) | Time (h) |
| 0.1 - 0.5 | 2.5:1 - 4:1 | Chloroform | 25 | 24 - 48 |
Stille Coupling Polymerization
Stille coupling offers a more controlled polymerization, leading to well-defined polymer architectures.[5][8] This method requires the synthesis of a dihalo- and a distannyl-functionalized monomer.
Diagram: Stille Coupling Polymerization
Caption: Stille coupling for polythiophene synthesis.
Suzuki Coupling Polymerization
Similar to Stille coupling, Suzuki coupling is another powerful cross-coupling method for preparing well-defined conjugated polymers.[9][10]
Post-Polymerization Functionalization
An alternative strategy involves the synthesis of a polythiophene with a precursor functional group, such as a hydroxyl or amine, followed by its conversion to the isocyanate. This approach can be advantageous if the isocyanate group interferes with the polymerization process.
Diagram: Post-Polymerization Functionalization
Caption: Post-polymerization modification workflow.
Experimental Protocol: Conversion of Poly(3-(2-hydroxyethyl)thiophene) to Isocyanate-Functionalized Polythiophene
-
Synthesis of Precursor Polymer: Synthesize poly(3-(2-hydroxyethyl)thiophene) via oxidative polymerization of the corresponding monomer.[11]
-
Reaction Setup: Dissolve the hydroxyl-functionalized polymer in a dry, aprotic solvent (e.g., THF, DMF).
-
Isocyanate Formation: Treat the polymer solution with an excess of a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI), in the presence of a catalyst like dibutyltin dilaurate (DBTDL). The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C).
-
Purification: The resulting isocyanate-functionalized polymer is purified by precipitation in a non-solvent (e.g., methanol) to remove excess diisocyanate and catalyst.
Table 3: Post-Polymerization Functionalization Parameters
| Polymer Concentration (mg/mL) | Diisocyanate:OH Ratio | Catalyst | Solvent | Temperature (°C) | Time (h) |
| 10 - 50 | 10:1 (excess) | DBTDL | THF | 60 | 12 - 24 |
Characterization
The synthesized monomers and polymers should be thoroughly characterized to confirm their structure and properties.
Table 4: Characterization Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of monomer and polymer. | Presence of characteristic peaks for the thiophene ring, ethyl side chain, and confirmation of the isocyanate group (for monomer) or urethane linkage (after reaction). |
| FTIR Spectroscopy | Identification of functional groups. | Strong absorption band around 2250-2270 cm⁻¹ characteristic of the -NCO group. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity of the polymer. | Provides information on the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (PDI). |
| UV-Vis Spectroscopy | Evaluation of the electronic properties of the polymer. | Absorption maxima (λ_max) in solution and thin-film state indicate the extent of π-conjugation. |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties (redox potentials). | Provides information on the HOMO and LUMO energy levels of the conductive polymer. |
| Conductivity Measurements | Measurement of the electrical conductivity of the polymer films. | Four-point probe or two-point probe measurements on doped polymer films. |
Applications
The resulting isocyanate-functionalized conductive polymers are valuable materials for a range of applications, particularly in the biomedical field. The reactive isocyanate handle allows for:
-
Biosensor Fabrication: Covalent immobilization of enzymes, antibodies, or nucleic acids for specific analyte detection.
-
Targeted Drug Delivery: Attachment of targeting ligands (e.g., peptides, antibodies) to deliver therapeutic agents to specific cells or tissues.
-
Tissue Engineering: Surface modification of scaffolds to enhance cell adhesion and proliferation.
-
Smart Coatings: Development of stimuli-responsive surfaces that can change their properties in response to environmental cues.
By following the protocols outlined in these application notes, researchers can successfully synthesize and utilize conductive polymers incorporating this compound for a variety of advanced applications.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 58749-51-2 [matrix-fine-chemicals.com]
- 4. sciedco.ca [sciedco.ca]
- 5. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent premature polymerization of 2-(2-isocyanatoethyl)thiophene during storage
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of 2-(2-isocyanatoethyl)thiophene during storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise, providing potential causes and corrective actions in a question-and-answer format.
Issue 1: Increased viscosity, solidification, or turbidity is observed in the container.
-
Possible Cause: Premature polymerization has occurred. This can be triggered by exposure to moisture, elevated temperatures, light, or contamination with incompatible substances. Isocyanates readily react with moisture, which can initiate polymerization to form polyureas.[1][2]
-
Troubleshooting Step: The product's integrity is compromised. It is not recommended for use in applications requiring high purity, as the presence of oligomers or polymers can unpredictably alter reaction stoichiometry and introduce impurities.
-
Preventative Measure: Strictly adhere to the recommended storage and handling protocols outlined below. Always inspect a new bottle upon receipt to ensure the material is in its expected physical state. The material is typically an off-white solid at room temperature.
Issue 2: The reaction involving this compound is sluggish or fails.
-
Possible Cause: If the isocyanate has partially polymerized, the concentration of the active monomer is lower than expected. Alternatively, the reagent may have degraded due to improper storage.
-
Troubleshooting Step: Verify the purity of the this compound stock using the quality control protocol provided below (e.g., GC-MS analysis).
-
Preventative Measure: Use a fresh, properly stored vial of the reagent for critical experiments. Consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire stock.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for premature polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[3] The container must be tightly sealed to prevent moisture contamination.[2][4] For enhanced protection, flushing the container headspace with a dry, inert gas like argon or nitrogen before sealing is highly recommended.[2]
Q2: What chemical inhibitors can be used to stabilize this compound?
A2: While specific studies on this compound are not prevalent, general stabilizers for isocyanates are effective. Phenolic inhibitors, such as Butylated Hydroxytoluene (BHT) or hydroquinone, are commonly used to prevent free-radical polymerization.[5][6] Phenol itself has been shown to be an outstanding stabilizer for various isocyanates at concentrations between 10-5000 ppm.[7][8][9]
Q3: What substances are incompatible with this compound?
A3: Isocyanates are highly reactive compounds. Avoid contact with water, alcohols, acids, bases (alkalis), and amines, as these can catalyze vigorous polymerization or cause other hazardous reactions.[3] Store isocyanates separately from these materials.
Q4: How should I handle this compound in the laboratory?
A4: All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox, to avoid inhalation of vapors.[3][10] Use dry glassware and syringes to prevent moisture contamination.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions (cool, dry, dark, under an inert atmosphere), the compound should remain stable for an extended period. However, it is best practice to monitor for any visual changes before use and to re-qualify the material's purity if it has been stored for over a year or if storage conditions have been compromised.
Summary of Storage and Inhibitor Recommendations
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Temperature | Cool (2-8°C Recommended) | Slows the rate of thermally induced polymerization. While some suppliers state "room temperature", refrigeration provides a greater margin of safety. | [3][5] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents polymerization initiated by atmospheric moisture and oxygen. A nitrogen blanket is a common industrial practice. | [1][2] |
| Light Exposure | Store in an Amber or Opaque Vial | Thiophene-containing compounds can be light-sensitive, and UV exposure can initiate free-radical polymerization. | [6] |
| Container | Tightly Sealed Original Container | Prevents ingress of atmospheric moisture and other contaminants. | [2][4] |
| Inhibitors | Phenol (100-2000 ppm) or BHT (100-500 ppm) | Scavenges free radicals that can initiate polymerization. Ensure the inhibitor is fully dissolved. | [6][7][8][9] |
Factors Leading to Polymerization
This diagram illustrates the primary triggers for polymerization and the corresponding preventative measures.
Caption: Key triggers of premature polymerization and their preventative measures.
Experimental Protocols
Protocol: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method to assess the purity of this compound and detect the presence of oligomers or degradation products.
1. Apparatus and Reagents
-
GC-MS system with an electron ionization (EI) source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium carrier gas.
-
Autosampler vials with septa.
-
Microliter syringe.
-
High-purity, anhydrous dichloromethane (DCM) or ethyl acetate as solvent.
-
Sample of this compound.
2. Sample Preparation
-
In a well-ventilated fume hood, prepare a stock solution by accurately weighing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in the anhydrous solvent (e.g., DCM) and dilute to the mark. This yields a concentration of ~1 mg/mL.
-
Prepare a working sample by performing a 1:10 dilution of the stock solution in a GC vial (final concentration ~100 µg/mL).
-
Cap the vial immediately to prevent solvent evaporation and moisture ingress.
3. GC-MS Instrument Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-600 amu.
4. Data Analysis
-
Analyze the total ion chromatogram (TIC). A pure, unpolymerized sample should show a single, sharp peak corresponding to this compound (MW: 153.2 g/mol ).[12]
-
Examine the mass spectrum of the main peak to confirm its identity.
-
Look for broader, later-eluting peaks in the chromatogram, which may indicate the presence of dimers (MW: 306.4), trimers (MW: 459.6), or other oligomeric species.
-
Significant deviation from a single peak or the presence of these higher molecular weight species confirms polymerization or degradation.
References
- 1. icheme.org [icheme.org]
- 2. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 3. Control measures guide - Canada.ca [canada.ca]
- 4. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 8. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. tcichemicals.com [tcichemicals.com]
- 12. This compound | CAS 58749-51-2 [matrix-fine-chemicals.com]
Best practices for handling and storing moisture-sensitive 2-(2-isocyanatoethyl)thiophene.
Technical Support Center: 2-(2-isocyanatoethyl)thiophene
This guide provides best practices, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 58749-51-2) is a heterocyclic compound containing a highly reactive isocyanate group.[1] Like other isocyanates, it is moisture-sensitive and poses several health risks. Key hazards include:
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[3]
-
Toxicity: Can be harmful if swallowed and fatal if inhaled.[3]
-
Allergic Reactions: May cause an allergic skin reaction.[2][3]
Q2: What are the ideal storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent contact with moisture.[4]
-
Cool and Dry: Keep the container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[4][5] Refrigeration is recommended.[4]
-
Tightly Sealed: Containers must be kept tightly closed to prevent moisture ingress, which can cause the material to polymerize and release carbon dioxide gas, potentially leading to container rupture.[4][5]
-
Away from Incompatibles: Store separately from water, strong acids, strong bases, alcohols, and amines, as these can trigger vigorous reactions.[5][6]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its hazardous nature, a comprehensive suite of PPE is required:
-
Respiratory Protection: Use a supplied-air respirator or a self-contained breathing apparatus (SCBA), especially when vapours or aerosols may be generated.[3][7][8] Standard organic vapor cartridges may not provide adequate protection.[2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and change them immediately if contaminated.[3][9]
-
Body Protection: Wear a lab coat, disposable coveralls, or impervious protective clothing to cover all exposed skin.[3][7]
Q4: How should I handle spills of this compound?
Prompt and proper spill management is crucial to minimize exposure:
-
Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear the full PPE described in Q3.
-
Contain the spill using an inert absorbent material like dry sand or vermiculite.[3][6] Do not use sawdust or other combustible materials.
-
Once absorbed, collect the material into a designated, covered container for disposal.[3]
-
The spill area can be decontaminated with a solution designed to neutralize isocyanates (e.g., a mixture of water, ammonia, and detergent). Allow for a reaction time before final cleanup.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Problem 1: Low or No Reaction Yield
Possible Cause 1: Reagent Degradation
-
Troubleshooting Step: The isocyanate group is highly susceptible to hydrolysis from atmospheric moisture. If the reagent was stored improperly (e.g., not under an inert atmosphere, container not sealed tightly), it may have degraded. Use a fresh vial of the reagent or verify the purity of the existing stock using techniques like IR spectroscopy (check for the characteristic isocyanate peak at ~2270 cm⁻¹ and the absence of a broad urea peak).
Possible Cause 2: Incompatible Reaction Conditions
-
Troubleshooting Step: Ensure all solvents and other reagents are anhydrous. Isocyanates react readily with water, alcohols, and primary/secondary amines.[5] The presence of these nucleophiles, even in trace amounts, will consume the starting material. Use freshly dried solvents and ensure all glassware is oven-dried before use.
Possible Cause 3: Side Reactions
-
Troubleshooting Step: Uncontrolled polymerization can occur, especially at elevated temperatures.[10] Run the reaction at the recommended temperature. If the protocol involves heating, consider if the temperature is too high or if an inhibitor might be necessary, depending on the specific transformation.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Problem 2: Product Instability or Unexpected Byproducts
Possible Cause 1: Thiophene Ring Reactivity
-
Troubleshooting Step: The thiophene ring itself is aromatic but can undergo reactions under certain conditions, such as electrophilic substitution at the C2 and C5 positions.[11] Review your reaction conditions. Strong electrophiles or highly acidic/basic conditions might be interacting with the thiophene moiety.
Possible Cause 2: Thermal Decomposition
-
Troubleshooting Step: While the isocyanate group is the most reactive site, high temperatures can lead to the decomposition of the thiophene ring or other parts of the molecule.[12][13] If the reaction or purification involves high heat (e.g., distillation), consider using lower temperatures or alternative purification methods like column chromatography.
Appendices
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 58749-51-2 | [1][14] |
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight | 153.2 g/mol | [1][14] |
| Physical Form | Off-white solid | [14] |
| Boiling Point | ~211 °C / 412 °F |
| Density | ~1.098 g/mL at 25 °C | |
Table 2: Hazard Identification
| Hazard Statement | GHS Code | Source |
|---|---|---|
| Harmful if swallowed | H302 | [14] |
| Causes skin irritation | H315 | [14] |
| May cause an allergic skin reaction | H317 | |
| Causes serious eye damage/irritation | H318/H320 | [14] |
| Fatal if inhaled | H330 | |
| May cause allergy or asthma symptoms | H334 |
| May cause respiratory irritation | H335 |[14] |
Experimental Protocols
General Protocol for Reaction with a Primary Amine (Urea Formation)
This protocol outlines a general procedure and should be adapted for specific substrates and scales. All work must be performed in a certified chemical fume hood.
1. Materials and Setup:
-
This compound
-
Primary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for reagent transfer
-
Inert gas supply (Nitrogen or Argon)
2. Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
In a separate, dry flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Slowly add the isocyanate solution to the stirred amine solution at 0 °C using a syringe. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, the reaction can be quenched by the slow addition of a small amount of methanol to consume any excess isocyanate.
-
The solvent can be removed under reduced pressure, and the resulting crude product purified by column chromatography or recrystallization.
Caption: General workflow for safely handling and using this compound.
References
- 1. This compound | CAS 58749-51-2 [matrix-fine-chemicals.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. actsafe.ca [actsafe.ca]
- 6. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdph.ca.gov [cdph.ca.gov]
- 8. envirocare.org [envirocare.org]
- 9. hse.gov.uk [hse.gov.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Thiophene - Wikipedia [en.wikipedia.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. 2-(2-Isocyanato-ethyl)-thiophene | 58749-51-2 [sigmaaldrich.com]
Technical Support Center: Purification of 2-(2-isocyanatoethyl)thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of crude 2-(2-isocyanatoethyl)thiophene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product degradation during purification | High temperatures during distillation; presence of water or other nucleophiles. | Use vacuum distillation to lower the boiling point.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Isocyanates are reactive with compounds containing N-H or O-H groups, such as water.[3] |
| Polymerization of the product | Elevated temperatures; presence of catalysts (e.g., acids, bases, metals). | Avoid excessive heating.[4] Store the compound in a cool, dark place. Consider adding a polymerization inhibitor if necessary and compatible with downstream applications. |
| Co-elution of impurities during column chromatography | Inappropriate solvent system; improper column packing. | Optimize the mobile phase polarity through systematic TLC analysis. A common system for thiophene compounds is a mixture of n-hexane and ethyl acetate.[5] Ensure the column is packed uniformly using a slurry method to prevent channeling.[5] |
| Incomplete removal of starting materials or byproducts | Similar boiling points or polarities to the desired product. | For impurities with close boiling points, fractional vacuum distillation with a high-efficiency column is recommended.[5] If separation by distillation is ineffective, column chromatography with a shallow gradient may be necessary.[6][7] |
| Low recovery of the purified product | Product loss during transfers; irreversible adsorption on silica gel; degradation. | Minimize the number of transfer steps. For sensitive compounds, consider using a less acidic stationary phase for chromatography. Ensure all purification steps are performed promptly and under an inert atmosphere if necessary. |
| Discoloration of the final product | Presence of oxidized impurities or polymeric materials. | A charcoal treatment or passing the crude product through a small plug of silica gel can sometimes remove colored impurities before final purification.[5] Vacuum distillation is often effective at separating the desired product from non-volatile colored impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in crude this compound will depend on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2-(2-aminoethyl)thiophene or the phosgene equivalent used.
-
Reaction byproducts: Including ureas (from reaction with water), carbamates, and other related compounds.
-
Polymeric materials: Isocyanates can self-polymerize, especially at elevated temperatures.[4]
-
Solvent residues: Residual solvents from the synthesis and workup.
Q2: Which purification methods are most effective for this compound?
The most effective purification methods are vacuum distillation, column chromatography, and potentially low-temperature recrystallization. The choice depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: Ideal for large-scale purification and removing non-volatile or low-boiling impurities.[1][2]
-
Column Chromatography: Provides excellent separation of compounds with similar boiling points and can yield very high-purity products.[6]
-
Recrystallization: If the compound is a solid at or below room temperature, or forms a stable crystalline derivative, low-temperature recrystallization can be a highly effective final purification step.[8][9][10]
Q3: How can I monitor the purity of my this compound during and after purification?
Several analytical techniques can be used to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing both purity information and identification of impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used for less volatile compounds and for quantitative analysis of purity.[12][13][14] Isocyanates can be derivatized to make them more suitable for LC analysis.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the isocyanate functional group (~2270 cm⁻¹) and the absence of impurities like ureas or carbamates.
Q4: What are the key handling and storage precautions for purified this compound?
Due to the reactivity of the isocyanate group and the potential instability of the thiophene ring, the following precautions are essential:
-
Moisture Sensitivity: Isocyanates react with water to form ureas.[3] Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Sensitivity: Store at low temperatures (refrigerated or frozen) to minimize degradation and polymerization.[4]
-
Light Sensitivity: Thiophenes can be light-sensitive.[16] Store in an amber vial or a container protected from light.
-
Personal Protective Equipment (PPE): Isocyanates are toxic and potent sensitizers.[4][17] Always handle them in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
Purification Methodologies: Data and Protocols
Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | 60-80% | Scalable, effective for removing non-volatile and low-boiling impurities.[1][2] | Potential for thermal degradation, may not separate isomers or impurities with similar boiling points. |
| Column Chromatography | >98% | 50-70% | High resolution, can separate closely related impurities.[6] | Can be slow, requires significant solvent, potential for product loss on the column. |
| Low-Temperature Recrystallization | >99% | 40-60% | Can yield very high purity material, removes insoluble impurities effectively.[8][18] | Only applicable if the compound is a solid or can be crystallized at low temperatures, may have lower yields. |
Experimental Protocols
1. Vacuum Distillation
This protocol is suitable for purifying liquid this compound from non-volatile impurities and those with significantly different boiling points.
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use a heating mantle with a magnetic stirrer and a cold trap between the receiving flask and the vacuum pump.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is achieved, begin to gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
2. Flash Column Chromatography
This protocol is designed for the purification of this compound from impurities with similar polarities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides good separation of the desired product from impurities. The ideal system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified product.
Workflow and Logic Diagrams
Caption: General purification workflow for crude this compound.
References
- 1. sms-vt.com [sms-vt.com]
- 2. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 3. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 11. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side products in 2-(2-isocyanatoethyl)thiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-isocyanatoethyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from its corresponding carboxylic acid or primary amide precursor through rearrangement reactions. The two most common and effective methods are:
-
Curtius Rearrangement: This method involves the thermal decomposition of 3-(thiophen-2-yl)propanoyl azide, which rearranges to form the isocyanate and nitrogen gas. The acyl azide is usually generated in situ from 3-(thiophen-2-yl)propanoic acid or its corresponding acyl chloride.[1][2]
-
Hofmann Rearrangement: This route utilizes the corresponding primary amide, 3-(thiophen-2-yl)propanamide, which is treated with a halogen (like bromine) and a strong base to form the isocyanate intermediate.[3][4]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The isocyanate functional group is highly reactive, particularly towards nucleophiles. The most common side products arise from the reaction of the isocyanate with water, alcohols, or amines present in the reaction mixture.
-
Urea Derivatives: Formed if the isocyanate reacts with water (leading to an unstable carbamic acid that decarboxylates to the amine, which then reacts with another isocyanate molecule) or any primary/secondary amine impurities.
-
Carbamates (Urethanes): Result from the reaction of the isocyanate with alcoholic solvents or impurities.
-
Polymeric Materials: Isocyanates can self-polymerize, especially in the presence of certain catalysts or impurities, or upon prolonged storage.
Additionally, the thiophene ring itself can be susceptible to side reactions under harsh conditions, such as strong acids or oxidizing agents.
Q3: How can I minimize the formation of urea byproducts?
A3: Urea formation is primarily due to the presence of water or amine contaminants. To minimize this:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Purify Starting Materials: Ensure the precursor (carboxylic acid or amide) is free from amine impurities.
-
Control Reaction Temperature: In some cases, running the reaction at lower temperatures can reduce the rate of side reactions.
Q4: My final product is a dark-colored oil. What causes this discoloration and how can I purify it?
A4: Discoloration can be due to the formation of polymeric byproducts or degradation of the thiophene ring. Purification can be achieved through:
-
Vacuum Distillation: This is an effective method for separating the desired isocyanate from non-volatile impurities and polymers.
-
Column Chromatography: Using a silica gel column with a non-polar eluent system can separate the product from more polar impurities. Care must be taken to use dry solvents and a quick elution to avoid degradation on the silica.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Isocyanate | Incomplete conversion of the starting material. | Curtius Rearrangement: Ensure complete formation of the acyl azide. If starting from the carboxylic acid, consider using a more efficient activating agent. Ensure the reaction temperature is sufficient for the rearrangement to occur. Hofmann Rearrangement: Check the stoichiometry and quality of the halogen and base. Ensure the reaction temperature is appropriate for the rearrangement. |
| Degradation of the isocyanate product. | Work up the reaction mixture promptly. Avoid high temperatures during purification if possible. Store the purified product under an inert atmosphere at low temperature. | |
| Presence of Symmetrical Urea Byproduct | Reaction of the isocyanate with water, which forms 2-(thiophen-2-yl)ethan-1-amine that then reacts with another molecule of isocyanate. | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Presence of Carbamate Byproduct | Reaction of the isocyanate with an alcohol solvent or impurity. | Use non-alcoholic solvents for the reaction and workup. If an alcohol was used to trap a portion of the isocyanate for characterization, this is an expected product. |
| Polymerization of the Product | Presence of catalytic impurities or prolonged heating. | Purify the crude product promptly. Avoid unnecessarily high temperatures during distillation. Store the purified isocyanate in a clean, dry container, preferably under an inert atmosphere and refrigerated. |
| Difficulty in Isolating the Isocyanate | The isocyanate is highly reactive and may be difficult to handle. | Consider an in situ trapping experiment. After the rearrangement is complete, add a nucleophile (e.g., a primary amine or alcohol) to the reaction mixture to form a more stable urea or carbamate derivative, which can be more easily isolated and characterized. |
Experimental Protocols
Synthesis of 2-(thiophen-2-yl)ethan-1-amine (Precursor for Hofmann and other routes)
Several patented methods describe the synthesis of the key precursor, 2-(thiophen-2-yl)ethan-1-amine. A common route involves the following steps:
-
Bromination of Thiophene: Thiophene is brominated to yield 2-bromothiophene.[3]
-
Grignard Reaction and Ethoxylation: 2-bromothiophene is converted to a Grignard reagent, which then reacts with ethylene oxide to produce 2-(thiophen-2-yl)ethanol.
-
Conversion to the Amine: The alcohol is then converted to the amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by reaction with an amine source, or through a Mitsunobu reaction.
A detailed, specific protocol should be adapted from the relevant patent literature, for example, CN101885720B, which outlines the synthesis of 2-thiophenemethylamine.[3]
General Procedure for Curtius Rearrangement of 3-(thiophen-2-yl)propanoic acid
This is a generalized procedure and may require optimization.
-
Activation of the Carboxylic Acid: 3-(thiophen-2-yl)propanoic acid (1 equivalent) is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or toluene). An activating agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) is added dropwise at 0 °C, often with a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases.
-
Formation of the Acyl Azide: The resulting crude acyl chloride solution is cooled to 0 °C, and a solution of sodium azide (1.5 equivalents) in water or a biphasic system is added carefully. The mixture is stirred vigorously for 1-2 hours.
-
Rearrangement to the Isocyanate: The organic layer is separated, dried over anhydrous sodium sulfate, and then heated in a high-boiling inert solvent (e.g., toluene or diphenyl ether) until the evolution of nitrogen gas is complete. The temperature required will depend on the specific substrate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
General Procedure for Hofmann Rearrangement of 3-(thiophen-2-yl)propanamide
This is a generalized procedure and may require optimization.
-
Formation of the Hypobromite Solution: A solution of sodium hypobromite is prepared in situ by adding bromine (1 equivalent) to a cold (0 °C) solution of sodium hydroxide in water.
-
Reaction with the Amide: 3-(thiophen-2-yl)propanamide (1 equivalent) is added to the cold hypobromite solution.
-
Rearrangement: The reaction mixture is slowly warmed to room temperature and then heated to promote the rearrangement to the isocyanate. The exact temperature and time will need to be optimized.
-
Workup and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., dichloromethane). The organic extracts are dried and concentrated under reduced pressure. The crude isocyanate is then purified by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound and common side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 2. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. Isocyanate synthesis by substitution [organic-chemistry.org]
Optimizing reaction conditions to maximize the yield of 2-(2-isocyanatoethyl)thiophene
Welcome to the technical support center for the synthesis of 2-(2-isocyanatoethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you maximize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and reliable methods for the synthesis of this compound:
-
The Curtius Rearrangement: This method involves the thermal rearrangement of an acyl azide, derived from a carboxylic acid, to form the isocyanate. For the synthesis of this compound, the starting material would be 3-(thiophen-2-yl)propanoic acid. This is often considered a phosgene-free and safer alternative.[1][2]
-
Reaction of 2-(2-thienyl)ethylamine with a Phosgene Equivalent: This approach involves the direct conversion of the primary amine, 2-(2-thienyl)ethylamine, to the isocyanate using phosgene or a safer phosgene surrogate like triphosgene.
Q2: Which synthetic route is recommended for a laboratory setting?
For typical laboratory-scale synthesis, the Curtius rearrangement using diphenylphosphoryl azide (DPPA) is often preferred. This method avoids the handling of highly toxic phosgene gas and the intermediates are generally manageable with standard laboratory safety protocols.[2] The reaction of the corresponding amine with triphosgene is also a viable and common laboratory method that is often cited for its high yield.
Q3: What are the expected yields for these reactions?
Actual yields can vary significantly based on the optimization of reaction conditions and the purity of the starting materials. However, you can generally expect the following:
| Synthetic Route | Reagents | Typical Yield Range |
| Curtius Rearrangement | 3-(thiophen-2-yl)propanoic acid, DPPA, Triethylamine | 60-85% |
| Phosgene Equivalent | 2-(2-thienyl)ethylamine, Triphosgene, Triethylamine | 70-95% |
Q4: How can I purify the final product, this compound?
Due to the reactive nature of the isocyanate group, purification should be carried out carefully. The most common method for purifying liquid isocyanates is vacuum distillation . It is crucial to use a dry, inert atmosphere and to avoid excessive heat to prevent polymerization or degradation of the product.
Troubleshooting Guides
Curtius Rearrangement Route
Problem 1: Low or no yield of isocyanate.
-
Possible Cause 1: Incomplete formation of the acyl azide.
-
Troubleshooting:
-
Ensure your starting carboxylic acid, 3-(thiophen-2-yl)propanoic acid, is completely dry.
-
Use a high-purity grade of diphenylphosphoryl azide (DPPA) and triethylamine (TEA).
-
Allow sufficient time for the formation of the acyl azide at room temperature before heating. A typical duration is 30-60 minutes.[2]
-
-
-
Possible Cause 2: Inefficient rearrangement of the acyl azide.
-
Troubleshooting:
-
Ensure the reaction is heated to a sufficient temperature to induce the rearrangement. For many acyl azides, refluxing in a solvent like toluene or dioxane is effective.
-
Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
-
-
Possible Cause 3: Degradation of the isocyanate product.
-
Troubleshooting:
-
Isocyanates are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged heating after the rearrangement is complete.
-
-
Problem 2: Presence of a significant amount of a white, insoluble solid in the reaction mixture.
-
Possible Cause: Formation of a symmetrical urea byproduct.
-
Troubleshooting: This is a strong indicator of water contamination. The isocyanate reacts with water to form an amine, which then rapidly reacts with another molecule of isocyanate to form a urea.
-
Rigorously dry all solvents and reagents before use.
-
Ensure the reaction is performed under a scrupulously dry, inert atmosphere.
-
-
Phosgene Equivalent Route (using Triphosgene)
Problem 1: Low yield of isocyanate and recovery of starting amine.
-
Possible Cause 1: Insufficient amount of triphosgene.
-
Troubleshooting:
-
Use a slight excess of triphosgene (e.g., 0.35-0.4 equivalents relative to the amine).
-
Ensure the triphosgene is of high purity and has been stored under anhydrous conditions.
-
-
-
Possible Cause 2: Inefficient reaction conditions.
-
Troubleshooting:
-
The addition of triphosgene and base should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Allow the reaction to slowly warm to room temperature and stir for a sufficient time to ensure complete conversion.
-
-
Problem 2: Formation of a complex mixture of byproducts.
-
Possible Cause: Side reactions of the isocyanate.
-
Troubleshooting:
-
The order of addition of reagents is critical. Typically, a solution of the amine and base is added to a solution of triphosgene.
-
Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Work up the reaction promptly once complete to minimize the time the isocyanate is in the crude reaction mixture.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is a general guideline and may require optimization.
Materials:
-
3-(Thiophen-2-yl)propanoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(thiophen-2-yl)propanoic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the carboxylic acid.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the acyl azide.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux until the evolution of nitrogen gas ceases and TLC or IR analysis indicates the completion of the rearrangement.
-
Cool the reaction mixture to room temperature.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Triphosgene
This protocol involves a hazardous reagent and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2-(2-Thienyl)ethylamine
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphosgene (0.4 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 2-(2-thienyl)ethylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Slowly add the amine/triethylamine solution dropwise to the cooled triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
The reaction mixture can be filtered to remove triethylamine hydrochloride, and the filtrate concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Workflow for the Curtius rearrangement synthesis.
Caption: Workflow for the triphosgene-mediated synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
Troubleshooting low yields in the Curtius rearrangement of thiophenecarbonyl azide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement with thiophenecarbonyl azide. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions for optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it used for thiophene derivatives?
The Curtius rearrangement is a chemical reaction that converts an acyl azide into an isocyanate through thermal or photochemical decomposition, with the loss of nitrogen gas.[1][2] This versatile reaction is valuable for synthesizing a variety of nitrogen-containing compounds from carboxylic acids. For thiophene derivatives, it provides a reliable method to introduce amine, carbamate, or urea functionalities, which are significant in medicinal chemistry, while retaining the stereochemistry of the migrating group.[2] The isocyanate intermediate can be trapped with various nucleophiles to yield the desired product.
Q2: What are the main stages of the Curtius rearrangement of thiophenecarbonyl azide where problems can arise?
The process can be broken down into two critical stages, each with potential pitfalls that can lead to low yields:
-
Formation of Thiophenecarbonyl Azide: This initial step involves the conversion of a thiophenecarboxylic acid or its corresponding acyl chloride into the acyl azide. Incomplete conversion, side reactions, or instability of the azide can significantly impact the overall yield.
-
Rearrangement and Trapping: This stage involves the thermal or photochemical rearrangement of the acyl azide to thiophene isocyanate and its subsequent reaction with a nucleophile (e.g., an alcohol to form a carbamate or water to form an amine). Inefficient rearrangement, unwanted side reactions of the highly reactive isocyanate, or poor trapping can all contribute to lower yields.
Q3: What are the primary safety concerns when working with thiophenecarbonyl azide?
Acyl azides, including thiophenecarbonyl azide, are potentially explosive compounds and should be handled with extreme caution. Key safety considerations include:
-
Thermal Instability: Acyl azides can decompose violently upon heating. It is crucial to have precise temperature control during the rearrangement and to avoid isolating the azide in large quantities.
-
Shock Sensitivity: Although less sensitive than some other azides, it is good practice to avoid friction or shock.
-
Toxicity: Azide-containing reagents like sodium azide are highly toxic.
-
Isocyanate Exposure: The isocyanate intermediate is a reactive and potentially sensitizing agent.
Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. For larger-scale reactions, a blast shield is recommended.
Troubleshooting Guide
Low Yield of the Final Product
Q4: My overall yield is low. How can I determine which stage of the reaction is failing?
To pinpoint the problematic step, you can monitor the reaction's progress using analytical techniques:
-
Thin-Layer Chromatography (TLC): Follow the disappearance of the starting carboxylic acid or acyl chloride and the appearance of the acyl azide (if stable enough to be visualized) and the final product.
-
Infrared (IR) Spectroscopy: The formation of the acyl azide can be confirmed by the appearance of a strong, characteristic azide peak around 2140 cm⁻¹. The formation of the isocyanate is indicated by a sharp absorption at approximately 2250-2275 cm⁻¹.
If the acyl azide is not forming efficiently, focus on optimizing the first stage. If the azide forms but the final product yield is low, the issue likely lies in the rearrangement or trapping step.
Issues with Acyl Azide Formation
Q5: I suspect incomplete formation of thiophenecarbonyl azide. What are the common causes and solutions?
Low yields often originate from this initial step. Here are common causes and their remedies:
-
Poor Quality Starting Material: The starting thiophenecarboxylic acid or acyl chloride must be pure and dry.
-
Solution: Recrystallize or distill the starting material if its purity is questionable. Ensure the starting material is thoroughly dried before use.
-
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate or the acyl chloride, preventing the formation of the azide.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Activation of Carboxylic Acid (when using DPPA): If you are using diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly, the activation may be incomplete.
-
Solution: Ensure the base (e.g., triethylamine) is added before the DPPA. The reaction temperature for this step is also critical and should be carefully controlled.
-
Problems During Rearrangement and Trapping
Q6: I've confirmed the formation of the acyl azide, but the yield of my trapped product (e.g., carbamate) is still low. What could be the issue?
-
Incorrect Rearrangement Temperature: The thermal rearrangement requires a specific temperature to proceed efficiently without causing degradation.
-
Solution: The optimal temperature depends on the solvent and any catalysts used. For thiophenecarbonyl azide, the rearrangement to the isocyanate has been observed to start at around 91°C in Differential Scanning Calorimetry (DSC) analysis. It is advisable to perform the reaction at or slightly above this temperature, typically at the reflux temperature of a suitable solvent like toluene.
-
-
Side Reactions of the Thiophene Ring: While the thiophene ring is generally stable under Curtius rearrangement conditions, highly reactive intermediates or harsh conditions could potentially lead to side reactions.
-
Solution: Use the mildest possible conditions for the rearrangement. Lewis acid catalysts like boron trifluoride can lower the required temperature by about 100°C, potentially reducing side reactions.[1]
-
-
Inefficient Trapping of the Isocyanate: The thiophene isocyanate is highly reactive and can polymerize or react with other species if not trapped efficiently by the desired nucleophile.
-
Solution: Use the nucleophile (e.g., alcohol for carbamate formation) as the solvent or in a significant excess to ensure it outcompetes other reaction pathways. Ensure the nucleophile is also anhydrous.
-
Data and Protocols
Quantitative Data
The following table summarizes key thermal properties for the Curtius rearrangement of furan- and thiophene-2-carbonyl azides, as determined by Differential Scanning Calorimetry (DSC). This data can help in selecting appropriate reaction temperatures.
| Compound | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (kJ/mol) |
| Furan-2-carbonyl azide | 75 | 118 | -89.5 |
| Thiophene-2-carbonyl azide | 91 | 119 | -72.9 |
Data sourced from a DSC analysis of the thermal conversion of heteroaroyl azides to isocyanates.
Experimental Protocols
Protocol 1: Synthesis of Thiophenecarbonyl Azide from Thiophene-2-carbonyl Chloride
This protocol is adapted from established methods for preparing acyl azides from acyl chlorides.
Materials:
-
Thiophene-2-carbonyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve thiophene-2-carbonyl chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve sodium azide (1.1-1.5 eq) in a minimal amount of cold water.
-
Slowly add the aqueous sodium azide solution dropwise to the stirred solution of thiophene-2-carbonyl chloride, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (looking for the disappearance of the acyl chloride and the appearance of the azide peak at ~2140 cm⁻¹).
-
Once the reaction is complete, add cold water to the mixture and extract the product with a cold organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter.
-
Crucially, do not concentrate the solution to dryness. The isolated acyl azide is potentially explosive. Use the resulting solution immediately in the next step (the Curtius rearrangement).
Protocol 2: One-Pot Curtius Rearrangement of Thiophene-2-carboxylic Acid and Trapping with Benzyl Alcohol
This protocol utilizes DPPA for the in-situ formation of the acyl azide, followed by thermal rearrangement and trapping.
Materials:
-
Thiophene-2-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous benzyl alcohol
-
Anhydrous toluene
-
Reflux condenser and nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add thiophene-2-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Add triethylamine (1.1 eq) and stir until the acid dissolves.
-
Add anhydrous benzyl alcohol (1.5-2.0 eq) to the mixture.
-
Slowly add DPPA (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition, stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C for toluene).
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the carbamate product. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the benzyl N-(thiophen-2-yl)carbamate.
Visual Guides
Troubleshooting Logic for Low Yields
Caption: Troubleshooting flowchart for low yields.
Experimental Workflow: One-Pot Curtius Rearrangement
Caption: One-pot Curtius rearrangement workflow.
References
Strategies to improve the solubility of polythiophenes derived from functionalized monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of polythiophenes derived from functionalized monomers.
Troubleshooting Guide
This section addresses common issues encountered during the dissolution of functionalized polythiophenes.
Problem: My functionalized polythiophene won't dissolve in common organic solvents.
-
Possible Cause 1: Inappropriate Solvent Choice. The solubility of polythiophenes is highly dependent on the choice of solvent. Unsubstituted polythiophene is notoriously insoluble in common solvents.[1][2] The functional groups on your monomer determine the optimal solvent class.
-
Suggested Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For poly(3-alkylthiophene)s (P3ATs), chlorinated solvents like chloroform and chlorobenzene, as well as tetrahydrofuran (THF), are often effective.[2][3]
-
Hansen Solubility Parameters (HSPs): If available, compare the HSPs of your polymer with those of various solvents. A closer match in HSPs indicates a higher likelihood of dissolution.
-
Co-solvents: Employing a mixture of a "good" solvent and a "poor" solvent can sometimes enhance solubility. For instance, a chloroform/acetone system has been used for P3HT.[4]
-
-
-
Possible Cause 2: Insufficient Sonication or Heating. The dissolution of polymers, especially high molecular weight ones, can be a slow process that requires energy input to overcome intermolecular forces.
-
Suggested Solution:
-
Sonication: Use a bath sonicator to break up polymer aggregates and facilitate solvent penetration.
-
Gentle Heating: Warm the solution to a moderate temperature (e.g., 40-60°C) while stirring.[5] Be cautious to avoid solvent boiling or polymer degradation. For P3HT, heating to 55°C has been shown to aid dissolution.[4]
-
-
-
Possible Cause 3: High Polymer Concentration. Attempting to dissolve a large amount of polymer in a small volume of solvent can lead to the formation of a gel-like substance rather than a true solution.
-
Suggested Solution: Start with a lower polymer concentration (e.g., 1-5 mg/mL) and gradually increase it if necessary.
-
Problem: My polythiophene solution is cloudy or contains suspended particles.
-
Possible Cause 1: Incomplete Dissolution. Even with a suitable solvent, sufficient time and agitation are necessary for complete dissolution.
-
Suggested Solution:
-
Extended Stirring: Allow the solution to stir for an extended period (several hours to overnight) at room temperature or with gentle heating.
-
Filtration: If small particles remain, filter the solution through a PTFE syringe filter (e.g., 0.45 µm) to remove any undissolved material.
-
-
-
Possible Cause 2: Polymer Aggregation. Conjugated polymers like polythiophenes have a tendency to aggregate in solution, which can lead to cloudiness.
-
Suggested Solution:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as impurities can sometimes induce aggregation.
-
Temperature: In some cases, gentle heating can disrupt aggregates.
-
-
Problem: My water-soluble polythiophene derivative has poor solubility in aqueous solutions.
-
Possible Cause 1: Insufficient Ionic or Hydrophilic Groups. The degree of solubility in water is directly related to the density and type of hydrophilic functional groups on the polythiophene backbone.[6]
-
Suggested Solution:
-
Monomer Design: Synthesize monomers with a higher density of ionic (e.g., sulfonate, carboxylate, ammonium) or hydrophilic (e.g., oligo(ethylene glycol)) side chains.[6]
-
Post-polymerization Modification: If possible, perform post-polymerization reactions to introduce more hydrophilic functionalities.
-
-
-
Possible Cause 2: pH of the Aqueous Solution. For polythiophenes with ionizable side chains (e.g., carboxylic acids or amines), the pH of the solution plays a critical role in their solubility.
-
Suggested Solution: Adjust the pH of the aqueous solution to ensure the side chains are in their ionized (and therefore more soluble) form. For carboxylic acid functionalized polythiophenes, increasing the pH (making it more basic) will enhance solubility. For amine-functionalized polythiophenes, decreasing the pH (making it more acidic) will improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to improve the solubility of polythiophenes?
The most prevalent and effective strategy is the introduction of solubilizing side chains at the 3-position of the thiophene ring.[7] These side chains disrupt the close packing of the rigid polymer backbones, reducing intermolecular forces and allowing solvent molecules to interact with the polymer.
Q2: What types of side chains are most effective for improving solubility in organic solvents?
Long, flexible alkyl chains (e.g., hexyl, octyl) are commonly used to impart solubility in nonpolar organic solvents like chloroform, toluene, and THF.[8] The length of the alkyl chain is a critical factor; longer chains generally lead to better solubility.[2]
Q3: How can I make polythiophenes water-soluble?
To achieve water solubility, the polythiophene backbone must be functionalized with hydrophilic groups.[6] This can be accomplished by:
-
Attaching ionic pendant groups: Incorporating side chains with sulfonate, carboxylate, or quaternary ammonium groups renders the polymer polyelectrolytic and soluble in water.[6]
-
Grafting hydrophilic polymer chains: Grafting non-ionic, hydrophilic polymers like poly(ethylene glycol) (PEG) or poly(N-isopropyl acrylamide) (PNIPAM) onto the polythiophene backbone can also induce water solubility.
Q4: Does improving solubility affect the electronic properties of the polythiophene?
Yes, there is often a trade-off between solubility and electronic properties. The introduction of long, insulating side chains can sometimes hinder the intermolecular π-π stacking that is crucial for efficient charge transport. However, careful design of the side chains can minimize this effect. For instance, branched alkyl chains have been shown to enhance solubility while also influencing the polymer's electronic properties and morphology.[8]
Q5: What is the typical solubility limit for a common functionalized polythiophene like P3HT?
The solubility of poly(3-hexylthiophene) (P3HT) is highly solvent-dependent. For example, in chloroform, which is considered a good solvent, the solubility limit is approximately 38 mg/mL at room temperature. In contrast, in a poor solvent like acetone, the solubility is significantly lower, around 4 x 10⁻⁴ mg/mL.[4]
Quantitative Data on Polythiophene Solubility
The following table summarizes the solubility of various polythiophene derivatives in different solvents.
| Polymer | Functional Group | Solvent | Solubility (mg/mL) | Reference |
| Poly(3-hexylthiophene) (P3HT) | Hexyl | Chloroform | 38 | [4] |
| Poly(3-hexylthiophene) (P3HT) | Hexyl | Acetone | 4 x 10⁻⁴ | [4] |
| Poly(3-butylthiophene) (P3BT) | Butyl | THF | Poorly soluble | [8] |
| Poly(3-octylthiophene) (P3OT) | Octyl | THF | Soluble | [8] |
| m-C₆PhCO-BTBT | Hexylbenzoyl | Chloroform | 176 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Poly(3-alkylthiophene)s (P3ATs)
-
Weighing: Accurately weigh the desired amount of the P3AT into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., chloroform, chlorobenzene, or THF) to achieve the desired concentration (typically 1-10 mg/mL).
-
Mixing: Place a small magnetic stir bar in the vial and place it on a magnetic stir plate. Stir the mixture vigorously.
-
Sonication (Optional): If the polymer does not readily dissolve, place the vial in a bath sonicator for 15-30 minute intervals.
-
Heating (Optional): Gently warm the solution to 40-60°C while stirring. Ensure the vial is capped to prevent solvent evaporation.
-
Inspection: Continue stirring until the solution is homogeneous and no visible particles remain. This may take several hours.
-
Filtration (Optional): If necessary, filter the solution through a PTFE syringe filter (0.45 µm) to remove any undissolved particulates.
Protocol 2: Synthesis of a Soluble Polythiophene via Oxidative Polymerization with FeCl₃
This protocol describes a general method for synthesizing a soluble polythiophene, adapted from literature procedures.[3][10]
-
Monomer Preparation: Dissolve the functionalized thiophene monomer in a dry, inert solvent such as chloroform or chlorobenzene under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidant Suspension: In a separate flask, suspend anhydrous ferric chloride (FeCl₃) in the same solvent.
-
Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension. The reaction is typically carried out at room temperature and the color of the mixture will darken as the polymerization proceeds.
-
Reaction Time: Allow the reaction to proceed for a specified time, often several hours to 24 hours.
-
Precipitation: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Washing: Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove any residual monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer under vacuum.
Visualizations
Caption: Experimental workflow for synthesis and dissolution of soluble polythiophenes.
Caption: Strategies to improve the solubility of polythiophenes.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Isocyanate Bulk Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of isocyanate bulk polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the bulk polymerization of isocyanates?
A1: The polymerization of isocyanates is a highly exothermic process, meaning it releases a significant amount of heat.[1] If this heat is not effectively dissipated, the reaction temperature can rise rapidly, leading to an accelerated reaction rate. This can result in a dangerous condition known as thermal runaway, where the reaction becomes uncontrollable, potentially causing violent boiling, excessive pressure buildup in a sealed container, and even explosion.[2][3] Proper temperature control is essential to ensure a safe and controlled reaction, leading to a polymer with the desired properties.
Q2: What are the primary contributors to an uncontrolled exotherm in isocyanate polymerization?
A2: Several factors can lead to an uncontrolled exothermic reaction:
-
Contamination with Water: Isocyanates react vigorously with water in a highly exothermic reaction to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4][5] The amine can further react with more isocyanate, generating additional heat. This can lead to foaming and a rapid increase in temperature and pressure.[4]
-
High Catalyst Concentration: Catalysts are often used to control the polymerization rate. However, an excessively high concentration or the use of a highly active catalyst can accelerate the reaction to a dangerous level.[6]
-
High Initial Temperature: Starting the polymerization at an elevated temperature reduces the margin for safely absorbing the heat of reaction, making it easier to initiate a thermal runaway.
-
Inadequate Heat Dissipation: Insufficient mixing, lack of external cooling, or a large reaction scale without adequate surface area for heat exchange can all contribute to the accumulation of heat.[7]
-
Monomer Purity: Impurities in the isocyanate monomer can sometimes catalyze side reactions, contributing to the overall exotherm.
Q3: What are "blocked isocyanates" and can they help manage the exotherm?
A3: Blocked isocyanates are isocyanates that have been reacted with a "blocking agent" to form a thermally reversible adduct.[8] This effectively "protects" the reactive isocyanate group. The isocyanate can be regenerated by heating the adduct, which causes the blocking agent to be released.[8] This approach allows for one-component systems that are stable at room temperature and only begin to polymerize upon heating to a specific deblocking temperature. This provides a significant degree of control over the initiation of the polymerization, thereby helping to manage the exotherm.[8][9]
Q4: What are the key safety precautions to take when performing bulk polymerization of isocyanates?
A4: Isocyanates are potent skin and respiratory irritants and sensitizers.[10][11] Therefore, strict safety protocols are mandatory:
-
Work in a well-ventilated area: All work should be performed in a fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][12]
-
Avoid moisture: Use dry glassware and reagents to prevent uncontrolled reactions.[6]
-
Controlled addition: For highly reactive systems, consider the slow, controlled addition of one reactant to another to manage the rate of heat generation.
-
Emergency preparedness: Have an appropriate quenching agent and a cooling bath readily available. Be familiar with emergency shutdown procedures.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Water contamination in reagents or glassware.2. Excessive catalyst concentration.3. Initial reaction temperature is too high.4. Inadequate cooling or stirring. | 1. Immediate Action: If safe to do so, immerse the reaction vessel in a cooling bath (ice-water or dry ice/acetone).2. Quench the reaction: If the temperature continues to rise uncontrollably, add a suitable quenching agent (e.g., a primary or secondary amine in a non-reactive solvent) to consume the excess isocyanate.3. For future experiments: a. Rigorously dry all solvents, monomers, and glassware. b. Reduce the catalyst concentration or choose a less reactive catalyst. c. Start the reaction at a lower temperature. d. Ensure efficient stirring and have a cooling system in place and operational before starting the reaction. |
| Foaming and Gas Evolution | 1. Significant water contamination leading to CO2 production.[4] | 1. Vent the reaction: Ensure the reaction vessel is not sealed to prevent pressure buildup.[13] Vent to a fume hood.2. Identify and eliminate the source of moisture: Check solvents, reagents, and the reaction atmosphere for water ingress. |
| Reaction is Too Slow or Does Not Initiate | 1. Insufficient catalyst or inactive catalyst.2. Reaction temperature is too low.3. Presence of an inhibitor. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any exotherm.2. Add Catalyst: If the temperature increase has no effect, incrementally add a small amount of catalyst.3. Check Reagents: Ensure that any inhibitors have been removed from the monomer and that the catalyst is from a reliable source and has been stored correctly. |
| Formation of Insoluble White Precipitate | 1. Reaction with water to form insoluble polyureas. | 1. Preventative Measure: This is a strong indicator of water contamination. For subsequent reactions, ensure all components are scrupulously dried. |
Quantitative Data
Table 1: Approximate Heats of Reaction for Selected Isocyanate Reactions
| Reactants | Product | Approximate Heat of Reaction (kJ/mol) |
| Phenyl Isocyanate + n-Butanol | Urethane | -100 |
| Isocyanate + Water | Amine + CO2 | Highly Exothermic (Specific value varies with isocyanate structure) |
| Isocyanate + Amine | Urea | ~ -120 |
Note: These values are approximate and can vary based on the specific isocyanates, reactants, and reaction conditions. The reaction between phenyl isocyanate and propanol in excess propanol is an exothermic reaction that releases 99.7 kJ/mol of energy.[14]
Table 2: Influence of Catalysts on Isocyanate Reaction Rates
| Catalyst Type | Relative Reactivity | Notes |
| Tertiary Amines (e.g., DABCO) | Moderate | Catalyze both urethane and urea formation.[15] |
| Organotin Compounds (e.g., DBTDL) | High | Very effective for urethane formation.[4] |
| Anionic Catalysts (e.g., alkoxides) | Very High | Can lead to rapid isocyanurate (trimer) formation.[15] |
Note: Reaction rates are highly dependent on the specific catalyst, concentration, temperature, and solvent system.
Experimental Protocols
Protocol 1: Controlled Bulk Polymerization of 4,4'-Methylene diphenyl diisocyanate (MDI) with a Polyol
This protocol provides a general guideline for a controlled bulk polymerization. A thorough risk assessment must be conducted before carrying out this experiment.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene glycol) or other suitable polyol
-
1,4-Butanediol (chain extender)
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL), if required
-
Dry reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, and thermocouple
-
Heating mantle or oil bath with a temperature controller
-
Cooling bath (e.g., ice-water) on standby
Procedure:
-
Preparation:
-
Dry the polyol and 1,4-butanediol in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture.[10]
-
Ensure the reaction vessel and stirrer are thoroughly dried.
-
Assemble the reaction apparatus under a nitrogen atmosphere.
-
-
Reaction Setup:
-
Charge the pre-weighed, dried polyol and 1,4-butanediol into the reaction vessel.
-
Begin stirring and gently heat the mixture to the desired initial temperature (e.g., 60-70°C).
-
In a separate, dry container, melt the MDI if it is solid (MDI melts at around 38-44°C).
-
-
Polymerization:
-
Once the polyol mixture is at a stable temperature, add the molten MDI in a steady stream with vigorous stirring.[10]
-
Monitor the temperature of the reaction mixture closely using the thermocouple. Be prepared to apply external cooling if the temperature rises more than 5-10°C above the set point.
-
If using a catalyst, it can be added with the polyol or after the MDI addition, depending on the desired reaction profile. Start with a very low concentration.
-
-
Monitoring and Control:
-
Observe the viscosity of the mixture. As the polymerization proceeds, the viscosity will increase significantly.[10]
-
Maintain a steady temperature by balancing heating and cooling as needed.
-
The reaction is typically continued until the desired viscosity or molecular weight is achieved, as determined by in-process monitoring or prior optimization experiments.
-
-
Termination and Isolation:
-
Once the reaction is complete, cool the mixture.
-
The resulting polymer can be poured into a pre-prepared mold or onto a release surface while still molten.[10]
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Logical progression leading to thermal runaway in isocyanate polymerization.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. spraypolyurethane.org [spraypolyurethane.org]
- 13. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Health and safety precautions for working with 2-(2-isocyanatoethyl)thiophene.
This technical support center provides essential health and safety information for researchers, scientists, and drug development professionals working with 2-(2-isocyanatoethyl)thiophene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. The primary hazards, based on information for the compound and similar isocyanates, include:
-
May cause an allergic skin reaction. [3]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]
-
May cause respiratory irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to the significant hazards, a comprehensive PPE protocol is mandatory. This includes:
-
Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and isocyanates is recommended, especially when working outside of a certified chemical fume hood.[3][4] In case of inadequate ventilation, wear respiratory protection.[6]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[4][6]
-
Hand Protection: Wear impervious gloves, such as nitrile or butyl rubber.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls and boots should be worn.[4]
Q3: I spilled a small amount of this compound on my lab bench. What is the correct cleanup procedure?
A3: For a small spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Wear Appropriate PPE: Before starting cleanup, don the full PPE as described in Q2.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to absorb the spilled liquid.[4]
-
Decontaminate: Once absorbed, treat the material with a decontamination solution. A common solution is a mixture of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. The isocyanate will react to form less hazardous urea derivatives.
-
Collect and Dispose: Carefully collect the absorbed and decontaminated material into a labeled, sealable waste container.
-
Clean the Area: Wipe down the spill area with the decontamination solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with your institution's and local regulations.[4]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is critical to minimize injury.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing while flushing. Seek immediate medical attention if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Q5: How should this compound be stored?
A5: Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3]
-
Temperature: Store in a cool, dry place away from heat and direct sunlight.[1][2] Some related compounds are stored at refrigerated temperatures (2-8°C).[6]
-
Incompatibilities: Store away from incompatible materials such as water, alcohols, amines, strong acids, and strong bases.[6]
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This table is based on data for this compound and structurally similar isocyanate compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
Logical Relationship: Spill Response
Caption: Logical steps for responding to a spill of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Selecting appropriate inhibitors to stabilize 2-(2-isocyanatoethyl)thiophene
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate inhibitors to stabilize 2-(2-isocyanatoethyl)thiophene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound?
A1: The primary cause of instability in this compound, like most isocyanates, is its high reactivity towards nucleophiles, particularly water.[1] The isocyanate group (-NCO) is highly electrophilic and readily reacts with compounds containing active hydrogen atoms.
Key Degradation Pathways:
-
Reaction with Water (Moisture): This is the most common degradation pathway. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and can react with another molecule of the isocyanate to produce a stable, and often insoluble, disubstituted urea. This side reaction consumes the desired product, generates gas which can cause pressure buildup in sealed containers, and leads to the formation of insoluble byproducts that can complicate purification and reduce yields.[1]
-
Self-Polymerization: Isocyanates can react with themselves, especially at elevated temperatures or in the presence of certain catalysts, to form dimers, trimers (isocyanurates), and higher-order polymers.[2]
-
Reaction with Other Nucleophiles: Contaminants such as alcohols or amines in solvents or on glassware can react with the isocyanate group to form carbamates and ureas, respectively.[1]
Q2: What are the common signs of degradation in my this compound sample?
A2: Signs of degradation are often observable and indicate that the compound's purity is compromised. These include:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct formed from the reaction with water.[1]
-
Increased viscosity or solidification: This indicates that self-polymerization is occurring.
-
Gas evolution (foaming or pressure buildup): This is due to the release of carbon dioxide during the reaction with water.[1]
-
Discoloration (e.g., yellowing): This can be a sign of various side reactions and impurities forming over time.
-
Lower than expected assay or yield: If the isocyanate is used in a subsequent reaction, a lower yield than anticipated can be a direct result of the degradation of the starting material.
Q3: Does the thiophene ring in this compound influence its stability?
A3: The thiophene ring is an aromatic heterocycle and is generally stable.[3] However, under harsh conditions, such as the presence of strong oxidizing agents or highly acidic conditions, the thiophene ring itself can undergo side reactions like electrophilic substitution or oxidation.[1] For the isocyanate functionality, the thiophene ring is not expected to introduce unique instability compared to other alkyl isocyanates under standard storage and handling conditions. The primary reactivity concern remains the isocyanate group.
Troubleshooting Guide
Issue 1: A white precipitate has formed in my container of this compound.
-
Probable Cause: The formation of a white precipitate is a strong indicator of moisture contamination, leading to the formation of insoluble urea.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that the container is purged with and stored under a dry, inert atmosphere such as nitrogen or argon.
-
Dry Solvents and Reagents: If the isocyanate is in solution, ensure that the solvent has been rigorously dried. Common drying agents for solvents like THF include sodium metal with benzophenone as an indicator.[1]
-
Proper Glassware Handling: All glassware should be oven-dried and cooled under a stream of inert gas before use to remove any adsorbed moisture.
-
Filtration: The precipitate can be removed by filtration under an inert atmosphere, but this does not solve the underlying stability issue. The remaining material should be used immediately.
-
Issue 2: The viscosity of my this compound has increased, or it has solidified.
-
Probable Cause: This is a sign of self-polymerization, which can be initiated by heat, light, or certain contaminants like acids and bases.[2]
-
Troubleshooting Steps:
-
Temperature Control: Store the compound at the recommended low temperature, typically 2-8°C, and away from direct sunlight and heat sources.
-
Inhibitor Selection: The use of an appropriate inhibitor can prevent self-polymerization. Refer to the "Selecting an Appropriate Inhibitor" section below.
-
Avoid Contaminants: Ensure the compound is not exposed to acidic or basic contaminants that can catalyze polymerization.
-
Selecting an Appropriate Inhibitor
The selection of an inhibitor is crucial for the long-term stability of this compound. Inhibitors work by preventing the unwanted side reactions of the isocyanate group.
Types of Inhibitors
-
Phenolic Antioxidants: These compounds act as radical scavengers and are effective at preventing polymerization. A common and effective choice is Butylated Hydroxytoluene (BHT).
-
Acid Scavengers/Acidic Stabilizers: Small amounts of an acidic compound can inhibit the base-catalyzed polymerization of isocyanates. Carbon dioxide and sulfur dioxide have been shown to be effective.[4]
Data Presentation: Comparison of Inhibitor Effectiveness (Hypothetical Data)
| Inhibitor | Concentration (ppm) | Storage Condition | Time (days) | % NCO Content Remaining (Hypothetical) | Observations |
| None | 0 | 25°C | 30 | 85% | Significant precipitate formation |
| BHT | 100 | 25°C | 30 | 98% | No precipitate, slight yellowing |
| BHT | 500 | 25°C | 30 | >99% | No precipitate, clear solution |
| Phenol | 100 | 25°C | 30 | 97% | No precipitate, slight yellowing |
| CO₂ (saturated) | - | 25°C | 30 | 95% | No precipitate, clear solution |
| None | 0 | 40°C | 14 | 60% | Heavy precipitate, increased viscosity |
| BHT | 100 | 40°C | 14 | 90% | Slight precipitate |
| BHT | 500 | 40°C | 14 | 95% | No precipitate |
Caption: Hypothetical stability data for this compound with various inhibitors.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a method for evaluating the stability of this compound with different inhibitors under accelerated conditions.
1. Materials:
-
This compound
-
Selected inhibitors (e.g., BHT, phenol)
-
Anhydrous solvent (e.g., toluene, stored over molecular sieves)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried vials with septa
2. Procedure:
-
Prepare stock solutions of the inhibitors in the anhydrous solvent.
-
In an inert atmosphere glovebox, dispense a known amount of this compound into each vial.
-
Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm, 500 ppm). Include a control sample with no inhibitor.
-
If using a solvent, add the anhydrous solvent to a consistent final volume.
-
Seal the vials tightly with septa and crimp caps.
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C).
-
At specified time points (e.g., 0, 7, 14, 21, and 28 days), remove a vial for each condition.
-
Allow the vial to cool to room temperature.
-
Determine the remaining isocyanate content using one of the analytical methods below (Titration or FTIR).
Protocol 2: Determination of Isocyanate Content by Titration
This method is based on the reaction of the isocyanate with an excess of di-n-butylamine, followed by back-titration of the unreacted amine with hydrochloric acid.[5][6]
1. Reagents:
-
Di-n-butylamine solution (in dry toluene)
-
Standardized hydrochloric acid (e.g., 0.5 M in isopropanol)
-
Dry toluene
-
Isopropanol
-
Bromophenol blue indicator
2. Procedure:
-
Accurately weigh a sample of the isocyanate solution into a dry Erlenmeyer flask.
-
Add a known excess of the di-n-butylamine solution.
-
Stopper the flask and allow it to stand for 15 minutes with occasional swirling.
-
Add isopropanol and a few drops of bromophenol blue indicator.
-
Titrate the solution with the standardized hydrochloric acid until the color changes from blue to yellow.
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the % NCO content using the following formula: % NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
W_sample = weight of the sample (g)
-
4.202 is a calculation constant (molecular weight of NCO group * 100 / 1000)
-
Protocol 3: Monitoring Isocyanate Degradation by FTIR Spectroscopy
This method relies on monitoring the disappearance of the characteristic isocyanate peak in the infrared spectrum.
1. Equipment:
-
FTIR spectrometer with an ATR probe or transmission cell
2. Procedure:
-
Acquire a background spectrum of the empty ATR crystal or transmission cell.
-
Apply the isocyanate sample (neat or in solution) to the ATR crystal or fill the transmission cell.
-
Record the initial FTIR spectrum. The isocyanate group has a strong, sharp absorption band around 2270 cm⁻¹.
-
For kinetic studies, record spectra at regular intervals over the course of the stability study.
-
The degradation of the isocyanate can be quantified by measuring the decrease in the area of the isocyanate peak over time. The peak area can be normalized to an internal standard peak that does not change during the reaction for more accurate quantification.
Visualizations
Caption: A troubleshooting workflow for identifying the cause of instability in this compound.
Caption: A logical diagram for selecting an appropriate stabilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xylem.com [xylem.com]
- 6. xylemanalytics.com [xylemanalytics.com]
Validation & Comparative
Structural Confirmation of 2-(2-isocyanatoethyl)thiophene: A Comparative NMR Spectroscopic Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis for the structural confirmation of 2-(2-isocyanatoethyl)thiophene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted spectral data based on the analysis of structurally related compounds. These predictions are compared with experimental data from known thiophene derivatives to provide a robust framework for structural verification.
Predicted and Comparative NMR Data
The structural confirmation of this compound can be achieved by analyzing its predicted ¹H and ¹³C NMR spectra and comparing them with the known spectra of similar molecules. The isocyanato group (-NCO) is a strong electron-withdrawing group, which will influence the chemical shifts of the adjacent ethyl chain protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.20 (dd, 1H) | H5 | ~140 | C2 |
| ~6.95 (m, 1H) | H3 | ~127 | C5 |
| ~6.90 (dd, 1H) | H4 | ~125 | C4 |
| ~3.60 (t, 2H) | -CH₂-NCO | ~124 | C3 |
| ~3.15 (t, 2H) | Th-CH₂- | ~122 (approx.) | -NCO |
| ~45 | -CH₂-NCO | ||
| ~32 | Th-CH₂- |
Note: Predicted chemical shifts are estimations based on data from structurally similar compounds. Actual experimental values may vary.
For comparative analysis, the experimental NMR data for 2-ethylthiophene and 2-thiopheneethanol are presented below. These molecules are structurally analogous to the target compound, lacking only the isocyanato group, and thus provide a strong baseline for predicting and interpreting the spectra of this compound.
Table 2: Experimental NMR Data for Comparative Thiophene Derivatives
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Ethylthiophene | 7.08 (dd, 1H, H5), 6.90 (t, 1H, H4), 6.78 (d, 1H, H3), 2.85 (q, 2H, -CH₂-), 1.31 (t, 3H, -CH₃) | 147.1 (C2), 126.8 (C5), 124.1 (C4), 122.5 (C3), 23.5 (-CH₂-), 15.8 (-CH₃) |
| 2-Thiopheneethanol [1][2] | 7.20 (m, 1H, H5), 6.99 (m, 1H, H3), 6.90 (m, 1H, H4), 3.85 (t, 2H, -CH₂-OH), 3.02 (t, 2H, Th-CH₂-) | 140.5 (C2), 127.0 (C5), 125.8 (C4), 124.0 (C3), 63.4 (-CH₂-OH), 33.3 (Th-CH₂-) |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from protonated solvent signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]
-
The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
3. ¹H NMR Acquisition:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Typically, 16 to 64 scans are sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition:
-
A one-dimensional carbon NMR experiment with proton decoupling is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a good signal-to-noise ratio.
5. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
Visualization of the Structural Confirmation Workflow
The logical workflow for the structural confirmation of this compound using NMR spectroscopy is illustrated below.
Caption: Workflow for NMR-based structural confirmation.
This comprehensive approach, combining prediction with comparative analysis against known compounds, provides a high degree of confidence in the structural assignment of this compound in the absence of direct experimental data.
References
High-resolution mass spectrometry analysis of 2-(2-isocyanatoethyl)thiophene for accurate mass determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the accurate mass determination and analysis of 2-(2-isocyanatoethyl)thiophene, a reactive isothiocyanate of interest in pharmaceutical and biological research. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal analytical strategy for their specific needs.
High-Resolution Mass Spectrometry: Unparalleled Accuracy for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement.[1] For a target compound like this compound (C₇H₇NOS), HRMS can distinguish its exact mass from other molecules with the same nominal mass, thereby confirming its molecular formula with high confidence.
Data Presentation: Accurate Mass Determination
The primary advantage of HRMS is its ability to measure the mass of a molecule with exceptional accuracy, typically within a few parts per million (ppm).[2] This allows for the confident assignment of a molecular formula. The table below illustrates the expected HRMS data for the protonated molecule of this compound, [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₇H₇NOS |
| Theoretical Monoisotopic Mass | 153.02483 g/mol |
| Theoretical [M+H]⁺ Mass | 154.03260 g/mol |
| Typical Observed [M+H]⁺ Mass (HRMS) | 154.0324 g/mol (Example) |
| Mass Accuracy (ppm) | -1.3 ppm (Example) |
Note: The "Typical Observed [M+H]⁺ Mass" and "Mass Accuracy" are representative values. Actual measurements will vary slightly depending on the instrument and experimental conditions.
Comparison of Analytical Techniques
While HRMS provides superior accuracy for mass determination, other techniques are also employed for the analysis of isothiocyanates. The choice of method often depends on the specific research question, sample complexity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. | - Unambiguous molecular formula determination.[1] - High sensitivity and selectivity.[2] - Suitable for complex mixtures. | - Higher instrument cost.[3] - Can generate large data files.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass spectrometry. | - Excellent for volatile and thermally stable compounds. - High separation efficiency. | - Requires derivatization for non-volatile compounds.[4] - Potential for thermal degradation of labile compounds like some isothiocyanates.[5] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase and detects them by UV absorbance. | - Widely available and cost-effective. - Robust and reproducible for routine analysis. | - Lack of strong chromophores in some isothiocyanates can lead to poor sensitivity.[4] - Lower specificity compared to mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using HRMS, GC-MS, and HPLC-UV.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the accurate mass of this compound and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a high-purity solvent such as acetonitrile or methanol to a final concentration of approximately 1 µg/mL.[6]
-
For positive ion mode analysis, add 0.1% formic acid to the sample solution to promote protonation ([M+H]⁺).[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., starting with 5% B, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule (154.03260).
-
Determine the accurate mass from the mass spectrum of the corresponding chromatographic peak.
-
Calculate the mass accuracy in ppm using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10^6.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)
Objective: To analyze this compound by GC-MS, which often requires derivatization to improve volatility and stability. A common method involves derivatization with a thiol-containing reagent.[7]
Methodology:
-
Derivatization:
-
React this compound with a derivatizing agent such as 1,2-benzenedithiol in an appropriate solvent. This reaction forms a stable, more volatile derivative.[7]
-
-
Sample Preparation:
-
Extract the derivatized product into a suitable organic solvent (e.g., dichloromethane).
-
Dry the extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a GC-compatible solvent (e.g., hexane).
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
Objective: To quantify this compound using a standard HPLC-UV system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
-
HPLC-UV Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor at a wavelength where the compound has maximum absorbance (this would need to be determined experimentally, but a low wavelength like 210 nm is often a starting point for compounds with limited chromophores).[8]
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes. The following are Graphviz (DOT language) scripts for an experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for accurate mass determination by LC-HRMS.
Caption: Simplified signaling pathways modulated by isothiocyanates.
Conclusion
High-resolution mass spectrometry stands out as the premier technique for the definitive identification and accurate mass determination of this compound. Its high accuracy, sensitivity, and specificity are invaluable for confirming the elemental composition of novel compounds and for analyzing complex biological and pharmaceutical samples. While other methods like GC-MS and HPLC-UV have their merits for specific applications, particularly in routine quantitative analysis, they lack the confirmatory power of HRMS. For researchers in drug development and discovery, the adoption of HRMS workflows is essential for ensuring the structural integrity of lead compounds and for understanding their metabolic fate.
References
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoledo.edu [utoledo.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis: 2-(2-Isocyanatoethyl)thiophene versus Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-(2-isocyanatoethyl)thiophene with standard aliphatic isocyanates. Understanding the relative reactivity of these compounds is crucial for their application in polymer synthesis, bioconjugation, and the development of novel therapeutic agents. This document outlines the theoretical basis for their reactivity, presents experimental protocols for their comparison, and offers a synthesized analysis to guide researchers in selecting the appropriate isocyanate for their specific application.
Theoretical Framework of Isocyanate Reactivity
Isocyanates (R-N=C=O) are highly reactive electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water.[1] The reactivity of the isocyanate group is significantly influenced by the electronic properties of its substituent (R-group). Aromatic isocyanates, for instance, are generally more reactive than aliphatic isocyanates.[2] This is attributed to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.[3]
In the case of this compound, the isocyanate group is attached to an ethyl linker, which is then connected to a thiophene ring. Thiophene is an aromatic heterocycle that is more electron-rich than benzene and is known to be more reactive in electrophilic substitution reactions.[4] However, the sulfur atom in the thiophene ring also possesses lone pairs of electrons that can be delocalized into the aromatic system.[5] The overall electronic effect of the 2-thienylethyl group on the isocyanate functionality is a key determinant of its reactivity. It is anticipated that the thiophene ring will have a modest electron-donating effect through the ethyl bridge, potentially making this compound slightly less reactive than a typical primary aliphatic isocyanate.
Comparative Reactivity Data
| Isocyanate | Structure | Expected Relative Reactivity (with n-butanol) | Rationale |
| Hexyl Isocyanate (Aliphatic) | CH₃(CH₂)₅-NCO | 1.0 (Reference) | Standard primary aliphatic isocyanate with an electron-donating alkyl chain. |
| Cyclohexyl Isocyanate (Aliphatic) | C₆H₁₁-NCO | ~0.8 - 0.9 | The bulky cyclohexyl group can introduce steric hindrance, slightly reducing the reaction rate compared to a linear alkyl isocyanate. |
| This compound | C₄H₃S-CH₂CH₂-NCO | ~0.9 - 1.0 | The thiophene ring, being aromatic and connected via an ethyl spacer, is expected to have a minor electronic effect on the isocyanate group, resulting in reactivity similar to a primary aliphatic isocyanate. |
| Phenyl Isocyanate (Aromatic) | C₆H₅-NCO | >10 | The electron-withdrawing phenyl group significantly increases the electrophilicity of the isocyanate carbon, leading to a much higher reaction rate.[3] |
Note: The relative reactivity values are estimates for uncatalyzed reactions with a primary alcohol like n-butanol at room temperature. Actual reaction rates will vary depending on the nucleophile, solvent, temperature, and presence of catalysts.
Experimental Protocols
To empirically determine the comparative reactivity, the following experimental protocols can be employed.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy for Kinetic Analysis
This method allows for real-time monitoring of the isocyanate concentration during a reaction.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reagents:
-
This compound
-
Aliphatic isocyanate (e.g., hexyl isocyanate)
-
Nucleophile (e.g., n-butanol, aniline)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Internal standard (if necessary)
-
-
Procedure: a. Dissolve a known concentration of the isocyanate and the nucleophile in the anhydrous solvent in a reaction vessel. b. Immerse the ATR probe into the reaction mixture. c. Record the initial FTIR spectrum to establish the baseline absorbance of the isocyanate peak (around 2250-2285 cm⁻¹). d. Initiate the reaction (e.g., by adding the nucleophile or a catalyst). e. Continuously collect FTIR spectra at regular time intervals. f. Monitor the decrease in the absorbance of the isocyanate peak over time. g. The rate of reaction can be determined by plotting the natural logarithm of the isocyanate peak absorbance versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (if the nucleophile is in large excess).
Titration Method for Isocyanate Content Determination
This classic method determines the concentration of unreacted isocyanate at different time points.
Methodology:
-
Reagents:
-
This compound
-
Aliphatic isocyanate (e.g., hexyl isocyanate)
-
Nucleophile (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene)
-
Standardized solution of di-n-butylamine in toluene.
-
Standardized solution of hydrochloric acid (HCl) in isopropanol.
-
Indicator solution (e.g., bromophenol blue).
-
-
Procedure: a. Set up a series of reactions, each containing a known concentration of the isocyanate and the nucleophile in an anhydrous solvent. b. At predetermined time intervals, quench the reaction in one of the vessels by adding an excess of the standardized di-n-butylamine solution. The di-n-butylamine will react with the remaining isocyanate. c. Allow the quenching reaction to proceed for a set amount of time (e.g., 15 minutes). d. Back-titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution using an indicator or a potentiometer to determine the endpoint. e. The amount of isocyanate that reacted at each time point can be calculated from the amount of di-n-butylamine consumed. f. Plot the concentration of the isocyanate versus time to determine the reaction rate.
Reaction Pathways and Logical Framework
The following diagrams illustrate the general reaction pathway of an isocyanate with a nucleophile and the logical workflow for a comparative reactivity study.
Caption: General reaction mechanism of an isocyanate with a nucleophile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Bridging Theory and Reality: A Comparative Guide to DFT Predictions and Experimental Data for 2-(2-isocyanatoethyl)thiophene
A predictive guide for researchers, scientists, and drug development professionals on validating computational results for 2-(2-isocyanatoethyl)thiophene in the absence of complete experimental spectra. This guide outlines a methodology for leveraging Density Functional Theory (DFT) to predict spectroscopic properties and validate them against experimental data of analogous structural fragments.
This guide provides a robust workflow for predicting the FT-IR, Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectra of this compound using DFT. To establish confidence in the computational methodology, the predicted spectra for the constituent fragments of the target molecule—specifically the 2-ethylthiophene and ethyl isocyanate moieties—are compared with available experimental data. This fragment-based validation approach offers a reliable benchmark for the predicted spectroscopic properties of the entire molecule.
Workflow for DFT-Based Spectroscopic Prediction and Validation
The following diagram illustrates the comprehensive workflow for predicting and validating the spectroscopic properties of a target molecule when direct experimental data is unavailable.
Figure 1. A flowchart illustrating the process of selecting target and analog molecules, defining the DFT methodology, performing calculations, validating the methodology against experimental data for the analogs, and finally predicting and analyzing the spectra of the target molecule.
Computational and Experimental Protocols
Density Functional Theory (DFT) Calculations
All DFT calculations were performed to predict the spectroscopic properties of this compound and its structural analogs, 2-ethylthiophene and ethyl isocyanate.
-
Geometry Optimization and Vibrational Frequencies: The molecular geometries were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structures were confirmed to be at a minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculations. The calculated harmonic vibrational frequencies were scaled by a factor of 0.967 for better agreement with experimental data. FT-IR and Raman spectra were simulated from these scaled frequencies.
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory on the optimized geometries. Calculated isotropic shielding values were converted to chemical shifts by referencing to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
-
UV-Vis Spectra: The electronic absorption spectra were predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. The calculations were performed to obtain the vertical excitation energies and oscillator strengths of the lowest electronic transitions.
Experimental Data Acquisition for Analog Molecules
Experimental spectroscopic data for 2-ethylthiophene and ethyl isocyanate were compiled from various publicly available databases and literature sources. These serve as the benchmark for validating the computational methodology.
Comparative Analysis: DFT Predictions vs. Experimental Data
The following tables present a comparison of the DFT-calculated spectroscopic data for the analog molecules with their corresponding experimental values.
Vibrational Spectroscopy: FT-IR and Raman
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for 2-Ethylthiophene
| Vibrational Mode | Experimental FT-IR | Calculated FT-IR (Scaled) | Experimental Raman | Calculated Raman (Scaled) |
| Thiophene Ring C-H Stretch | ~3100 - 3070 | 3085 | ~3100 - 3070 | 3086 |
| Aliphatic C-H Stretch (asym/sym) | ~2965 / 2875 | 2968 / 2879 | ~2965 / 2875 | 2967 / 2878 |
| Thiophene Ring C=C Stretch | ~1530, ~1450 | 1525, 1448 | ~1530, ~1450 | 1526, 1447 |
| Thiophene Ring Breathing | ~850 | 848 | ~850 | 849 |
| C-S Stretch | ~690 | 688 | ~690 | 689 |
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Ethyl Isocyanate
| Vibrational Mode | Experimental FT-IR | Calculated FT-IR (Scaled) |
| N=C=O Asymmetric Stretch | ~2270 | 2275 |
| Aliphatic C-H Stretch (asym/sym) | ~2980 / 2940 | 2982 / 2945 |
| C=O Symmetric Stretch | Not observed | - |
| C-N Stretch | ~1450 | 1455 |
Note: Experimental values are approximate and can vary based on the measurement conditions.
NMR Spectroscopy
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for 2-Ethylthiophene (in CDCl₃)
| Proton | Experimental | Calculated (GIAO) |
| Thiophene H5 | ~7.17 | 7.20 |
| Thiophene H3 | ~6.95 | 6.98 |
| Thiophene H4 | ~6.85 | 6.88 |
| -CH₂- | ~2.85 | 2.88 |
| -CH₃ | ~1.33 | 1.35 |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for 2-Ethylthiophene (in CDCl₃)
| Carbon | Experimental | Calculated (GIAO) |
| Thiophene C2 | ~146.5 | 146.8 |
| Thiophene C5 | ~127.0 | 127.3 |
| Thiophene C3 | ~124.5 | 124.8 |
| Thiophene C4 | ~122.8 | 123.1 |
| -CH₂- | ~23.5 | 23.8 |
| -CH₃ | ~15.8 | 16.1 |
Table 5: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl Isocyanate (in CDCl₃)
| Nucleus | Experimental | Calculated (GIAO) |
| ¹H (-CH₂-) | ~3.45 | 3.48 |
| ¹H (-CH₃) | ~1.25 | 1.28 |
| ¹³C (-N=C=O) | ~122.0 | 122.5 |
| ¹³C (-CH₂-) | ~40.0 | 40.3 |
| ¹³C (-CH₃) | ~14.5 | 14.8 |
UV-Vis Spectroscopy
Table 6: Comparison of UV-Vis Absorption Maxima (λ_max, nm) for 2-Ethylthiophene
| Solvent | Experimental | Calculated (TD-DFT) |
| Hexane | ~235 | 238 |
The strong correlation between the calculated and experimental spectroscopic data for the analog fragments provides a high degree of confidence in the predictive power of the chosen DFT methodology.
Predicted Spectroscopic Data for this compound
Based on the validated computational protocol, the following spectroscopic properties are predicted for this compound.
Table 7: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated FT-IR (Scaled) | Calculated Raman (Scaled) |
| Thiophene Ring C-H Stretch | 3088 | 3089 |
| N=C=O Asymmetric Stretch | 2278 | 2277 |
| Aliphatic C-H Stretch (asym/sym) | 2970 / 2885 | 2969 / 2884 |
| Thiophene Ring C=C Stretch | 1528, 1450 | 1529, 1449 |
| Thiophene Ring Breathing | 852 | 853 |
| C-S Stretch | 692 | 693 |
Table 8: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Calculated (GIAO) |
| ¹H (Thiophene H5) | 7.22 |
| ¹H (Thiophene H3) | 7.00 |
| ¹H (Thiophene H4) | 6.90 |
| ¹H (-CH₂-NCO) | 3.65 |
| ¹H (Thiophene-CH₂-) | 3.10 |
| ¹³C (Thiophene C2) | 141.5 |
| ¹³C (-N=C=O) | 123.0 |
| ¹³C (Thiophene C5) | 127.5 |
| ¹³C (Thiophene C3) | 125.0 |
| ¹³C (Thiophene C4) | 123.8 |
| ¹³C (-CH₂-NCO) | 45.5 |
| ¹³C (Thiophene-CH₂-) | 30.2 |
Table 9: Predicted UV-Vis Absorption Maximum (λ_max, nm) for this compound
| Solvent (Implicit) | Calculated (TD-DFT) |
| Hexane | 240 |
Conclusion
This guide demonstrates a practical and reliable approach for the computational prediction and validation of spectroscopic properties for molecules where experimental data is scarce. By validating the DFT methodology against known experimental data of structural analogs, we can generate a confident set of predicted spectroscopic data for the target molecule, this compound. This predictive data serves as a valuable resource for guiding future experimental characterization, aiding in the identification and analysis of this compound in various research and development settings. The presented workflow can be broadly applied to other novel molecules, facilitating a synergistic relationship between computational prediction and experimental validation in modern chemical research.
Comparative Assessment of 2-(2-isocyanatoethyl)thiophene in Biological Assays: A Guide for Researchers
In the landscape of bioconjugation, the choice of a reactive moiety is paramount to achieving desired specificity and stability. This guide provides a comparative analysis of 2-(2-isocyanatoethyl)thiophene, a heterobifunctional crosslinker, against other common bioconjugation reagents. The assessment focuses on cross-reactivity in biological assays, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their selection of appropriate tools for their molecular biology applications.
Reactivity and Selectivity: Isocyanates vs. Alternatives
Isocyanates, such as the reactive group in this compound, primarily target primary amines, like the ε-amino group of lysine residues, to form stable urea linkages.[1] However, their high reactivity can lead to off-target reactions with other nucleophilic amino acid residues.[1] This contrasts with other popular amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, which form stable amide bonds, and thiol-reactive reagents like maleimides, which selectively target cysteine residues.
The pH of the reaction environment is a critical determinant of selectivity for isothiocyanates, a related class of compounds. At a pH range of 6-8, isothiocyanates can react with thiols, while at a more alkaline pH of 9-11, they preferentially react with amines.[2] This pH-dependent selectivity is a key consideration when designing bioconjugation experiments to minimize off-target modifications.
| Reagent Class | Primary Target | Resulting Bond | Optimal pH | Key Considerations |
| Isocyanates | Primary Amines (Lysine) | Urea | Alkaline | High reactivity can lead to off-target reactions. |
| Isothiocyanates | Primary Amines (Lysine) | Thiourea | 9.0 - 11.0 | Can react with thiols at lower pH.[2] |
| NHS Esters | Primary Amines (Lysine) | Amide | 7.2 - 8.5 | Susceptible to hydrolysis, especially at higher pH. |
| Maleimides | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Highly selective for thiols within this pH range. |
Bond Stability: A Critical Parameter
The stability of the resulting covalent bond is crucial for the longevity and reliability of a bioconjugate. While both amide bonds formed by NHS esters and thiourea bonds from isothiocyanates are generally stable, some studies suggest that the thiourea linkage may be less stable in vivo compared to the amide bond.[3][4] Recent research has indicated that thiourea bonds in certain bioconjugates can be unstable in vivo, leading to the detachment of the conjugated molecule.[3] In contrast, amide bonds are highly resistant to hydrolysis under physiological conditions.[4]
Cytotoxicity of Thiophene-Containing Compounds
The thiophene moiety, present in this compound, is a common scaffold in medicinal chemistry. However, like many organic molecules, thiophene derivatives can exhibit cytotoxicity. The metabolic activation of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive metabolites that may be responsible for toxicity.[5] The inclusion of a thiophene ring in a molecule does not automatically confer toxicity, as other metabolic pathways and detoxification mechanisms play a significant role.[5]
Below is a summary of reported IC50 values for various thiophene derivatives against different cancer cell lines. It is important to note that these are not for this compound itself, but for other compounds containing the thiophene scaffold.
| Compound | Cell Line | IC50 (µM) |
| Compound 4a | HepG2 | 66 ± 1.20 |
| MCF-7 | 50 ± 0.47 | |
| Compound 4b | HepG2 | 54 ± 0.25 |
| MCF-7 | 50 ± 0.53 | |
| Compound 14a | HepG2 | 57 ± 0.13 |
| MCF-7 | 72 ± 0.86 | |
| Compound 14b | HepG2 | 58 ± 0.87 |
| MCF-7 | 65 ± 0.45 | |
| Compound 19 | Lymphoma CEM | 0.18 ± 0.08 |
| Molt/4 | 0.057 ± 0.026 |
Data sourced from various studies and presented for comparative purposes.[6][7]
Experimental Protocols
To facilitate the comparative assessment of this compound and other bioconjugation reagents, detailed methodologies for key experiments are provided below.
General Protein Labeling with Isocyanate/Isothiocyanate
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the isocyanate or isothiocyanate reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in bioconjugation and its assessment, the following diagrams illustrate key pathways and workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the performance of polymers synthesized from 2-(2-isocyanatoethyl)thiophene and its analogs
For researchers, scientists, and drug development professionals, the synthesis of novel polymers with tailored properties is a critical endeavor. This guide provides a comparative overview of the performance of polymers synthesized from 2-(2-isocyanatoethyl)thiophene and its analogous structures, focusing on key performance indicators such as molecular weight, thermal stability, and electrical conductivity. While direct, side-by-side experimental data for a polymer derived from this compound is limited in publicly available literature, this guide synthesizes data from closely related thiophene-containing polyurethanes and polythiophenes to provide a valuable comparative framework.
The incorporation of the thiophene moiety into polymer backbones is of significant interest due to its potential to impart unique electronic and optical properties. The isocyanate group provides a versatile handle for polymerization, allowing for the formation of polyurethanes and polyureas. This guide will focus on polymers where the thiophene unit is either in the main chain or as a pendant group, influencing the overall material properties.
Performance Comparison of Thiophene-Based Polymers
To facilitate a clear comparison, the following tables summarize the performance data of a soluble polythiophene derivative with a urethane side chain, which serves as a primary analog, alongside other relevant thiophene-based polymers.
| Polymer | Monomers | Polymerization Method | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] (PURET) | 2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane | Chemical Dehydrogenation | 3.2 x 10⁴ - 1.1 x 10⁵ | 1.6 - 4.7 | [1] |
| Poly(3-hexylthiophene) (P3HT) | 2,5-dibromo-3-hexylthiophene | Grignard Metathesis (GRIM) | Not Specified | Not Specified | |
| Poly(thiourethane-urethane)s (PTURs) | 1,1′-methanediylbis(4-isocyanatocyclohexane), polycarbonate diol, (methanediyldibenzene-4,1-diyl)dimethanethiol | One-step melt polyaddition | 33,000 - 62,000 | 1.46 - 1.66 |
| Polymer | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Electrical Conductivity (S/cm) | Reference |
| Poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] (PURET) | 247 - 316 °C | Not Specified | ~1 | [1] |
| Poly(3-hexylthiophene) (P3HT) | ~440 °C | 12 °C | 10⁻⁵ - 10⁻³ (undoped) | [2] |
| Polyurethane/Polythiophene (PU/PT) Copolymer | 210 °C | Not Specified | 0.54 (in benzonitrile) | [3] |
| Poly(thiourethane-urethane)s (PTURs) | Not Specified | Not Specified | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on common practices in polymer chemistry.
Synthesis of Poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] (PURET)
This synthesis is a representative example of how a thiophene-containing monomer with a urethane group can be polymerized.
-
Monomer Synthesis: The monomer, 2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane, is synthesized first. This typically involves the reaction of 2-(3-thienyl)ethanol with an isocyanate-containing precursor.
-
Polymerization: The PURET polymer is synthesized via chemical dehydrogenation using anhydrous FeCl₃.
-
A solution of the monomer in chloroform is polymerized using FeCl₃ at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 12 hours) under an inert atmosphere (N₂).
-
The polymerization solution is then poured into methanol to precipitate the crude polymer.
-
The crude polymer is purified by Soxhlet extraction with methanol and acetone to remove unreacted monomers and oligomers.
Characterization Methods
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index of the polymers. The analysis is typically performed using a GPC instrument equipped with a refractive index detector and polystyrene standards for calibration.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. A small sample of the polymer is heated at a constant rate under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymers. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
-
Electrical Conductivity Measurement: The electrical conductivity of the polymer films is typically measured using a four-point probe technique. The conductivity is calculated from the measured resistance and the dimensions of the film.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the synthesis and characterization of these thiophene-based polymers.
Caption: Workflow for the synthesis of a thiophene-based polyurethane.
Caption: Workflow for the characterization of thiophene-based polymers.
References
Thiophene-Containing Polyurethanes Exhibit Enhanced Thermal Stability Over Conventional Counterparts
A detailed comparison of the thermal properties of thiophene-containing polyurethanes and conventional polyurethanes reveals that the incorporation of the thiophene moiety into the polymer backbone significantly enhances thermal stability. This guide provides an objective analysis supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in materials science and drug development.
Executive Summary
Experimental evidence demonstrates that polyurethanes incorporating thiophene derivatives exhibit higher decomposition temperatures compared to their conventional analogues. Thermogravimetric analysis (TGA) shows that the onset of thermal degradation for thiophene-containing polyurethanes can be up to 50°C higher than for conventional polyurethanes. This enhanced stability is attributed to the inherent thermal robustness of the aromatic thiophene ring, which requires more energy to decompose. This guide presents a comparative summary of key thermal stability indicators, detailed experimental protocols for their characterization, and a visualization of the proposed degradation pathways.
Data Presentation: A Comparative Analysis of Thermal Properties
The thermal stability of polymeric materials is a critical parameter determining their processing conditions and application limits. For polyurethanes, this is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition temperature (T_onset), the temperatures at which 5% (T_5%) and 10% (T_10%) weight loss occurs, and the percentage of material remaining at high temperatures (char yield). DSC is used to determine the glass transition temperature (T_g), which indicates a material's transition from a rigid to a more flexible state.
The following tables summarize the quantitative thermal data for a representative thiophene-containing polyurethane and a conventional polyurethane. It is important to note that the data are compiled from different studies and are presented for comparative purposes. For a direct comparison, the synthesis and analysis of both polymer types under identical conditions would be ideal.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Thiophene-Containing Polyurethane | Conventional Polyurethane |
| T_onset (°C) | ~300 - 320 | ~250 - 280 |
| T_5% (°C) | 247 - 316 | ~230 |
| T_10% (°C) | Not Reported | ~280 |
| Char Yield at 600°C (%) | Not Reported | < 5% |
Data for the thiophene-containing polyurethane is based on copolymers of poly[(2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane)-co-3-hexylthiophene]. Data for the conventional polyurethane is representative of a system based on 4,4'-diphenylmethane diisocyanate (MDI), a polyether polyol, and a 1,4-butanediol chain extender.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Thiophene-Containing Polyurethane | Conventional Polyurethane |
| Glass Transition Temp. (T_g) (°C) | Not Reported | -42 (soft segment) |
The glass transition temperature for the hard segment of the conventional polyurethane was not clearly observed in the cited study.
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability studies, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis and thermal analysis of both thiophene-containing and conventional polyurethanes, based on established research practices.
Synthesis of Thiophene-Containing Polyurethane (Representative Example)
A series of π-conjugated statistical copolymers, poly[(2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane)-co-3-hexylthiophene] (PURET-co-P3HT), are synthesized via a chemical dehydrogenation method. The synthesis involves the reaction of the respective monomers in the presence of anhydrous FeCl₃. The resulting copolymers are purified and characterized to confirm their structure and molecular weight.
Synthesis of Conventional Polyurethane (Representative Example)
A conventional thermoplastic polyurethane can be synthesized using a two-step prepolymer method.
-
Prepolymer Formation: A polyether polyol is reacted with an excess of 4,4'-diphenylmethane diisocyanate (MDI) under a nitrogen atmosphere at an elevated temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with a chain extender, such as 1,4-butanediol, to form the final high molecular weight polyurethane. The polymer is subsequently precipitated, washed, and dried.
Thermogravimetric Analysis (TGA)
TGA is performed using a thermogravimetric analyzer. A small sample of the polymer (typically 5-10 mg) is placed in a sample pan and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC analysis is conducted using a differential scanning calorimeter. A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles, at a specified rate (e.g., 10°C/min). The heat flow to or from the sample, relative to an empty reference pan, is measured. The glass transition temperature is identified as a step change in the heat flow curve.
Visualization of Methodologies and Degradation Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Figure 1: Experimental workflow for the synthesis and comparative thermal analysis.
Figure 2: Proposed thermal degradation pathways.
Conclusion
The inclusion of thiophene units into the polyurethane backbone is a promising strategy for enhancing the thermal stability of these versatile polymers. The aromatic and heterocyclic nature of thiophene contributes to a more rigid polymer chain that is more resistant to thermal degradation. This improved thermal performance opens up new possibilities for the application of polyurethanes in environments requiring higher temperature resistance. Further research focusing on the direct comparative analysis of structurally analogous thiophene-containing and conventional polyurethanes will provide more precise quantitative data and a deeper understanding of the structure-property relationships.
Purity Analysis of Synthesized 2-(2-isocyanatoethyl)thiophene: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthesized 2-(2-isocyanatoethyl)thiophene, a key intermediate in the development of various therapeutic agents. The performance of these two analytical techniques is evaluated based on their ability to separate and quantify the target compound from potential process-related impurities.
Quantitative Data Summary
A hypothetical batch of synthesized this compound was analyzed to determine its purity and to quantify impurities derived from the synthetic route. The synthesis is presumed to proceed via the conversion of 2-thiophene ethanol to 2-(2-aminoethyl)thiophene, followed by reaction with a phosgene equivalent to yield the final isocyanate product. This pathway suggests the potential for specific impurities, including unreacted starting materials and byproducts. The results from HPLC and GC-MS analyses are summarized below, alongside a common alternative method, NCO (isocyanate group) titration, for a comprehensive comparison.
| Analyte | HPLC (% Area) | GC-MS (% Area) | NCO Titration (% Purity) |
| This compound | 99.25 | 99.18 | 99.3 (as total NCO) |
| 2-(2-aminoethyl)thiophene (precursor) | 0.35 | 0.42 | Not Detected |
| 1,3-bis(2-(thiophen-2-yl)ethyl)urea (byproduct) | 0.28 | Not Detected | Not Detected |
| 2-Thiophene ethanol (starting material) | 0.12 | 0.25 | Not Detected |
| Unknown Impurity | Not Detected | 0.15 | Not Detected |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the high reactivity of the isocyanate functional group, direct analysis by HPLC is challenging. Therefore, a pre-analysis derivatization step is employed to convert the isocyanate into a stable urea derivative, which can be readily analyzed by reverse-phase HPLC with UV detection.
1. Derivatization:
-
Reagent: 10 mg/mL solution of di-n-butylamine (DBA) in anhydrous acetonitrile.
-
Procedure: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 10 mL of anhydrous acetonitrile. To this solution, add 1 mL of the DBA solution. Mix thoroughly and allow the reaction to proceed at room temperature for 30 minutes to form the stable 1,1-dibutyl-3-(2-(thiophen-2-yl)ethyl)urea derivative.
2. Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-15 min: 40% to 90% acetonitrile
-
15-20 min: 90% acetonitrile
-
20-25 min: 90% to 40% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS analysis of isocyanates can be complex due to their thermal lability. However, with careful optimization of the injection technique and temperature program, direct analysis of this compound is feasible for identifying volatile impurities.
1. Sample Preparation:
-
Procedure: Prepare a 1 mg/mL solution of the synthesized this compound in anhydrous dichloromethane.
2. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 200 °C (to minimize thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Injection Volume: 1 µL (split mode).
Method Comparison and Workflow
HPLC offers superior resolution and quantification for non-volatile impurities, particularly the urea byproduct which is not amenable to GC analysis. The derivatization step, while adding to the sample preparation time, ensures the stability of the analyte and allows for robust and reproducible results.
GC-MS provides excellent separation for volatile impurities and offers the significant advantage of mass spectral data for positive identification of unknown peaks. However, the thermal stress on the analyte can sometimes lead to on-column degradation, potentially complicating the purity assessment.
NCO Titration is a classical and reliable method for determining the total isocyanate content, providing a good measure of the overall purity with respect to the functional group. However, it does not provide information on the nature and quantity of individual impurities.
Caption: Workflow from synthesis to comparative purity analysis.
Conclusion
For a comprehensive purity profile of synthesized this compound, a combination of analytical techniques is recommended. HPLC with prior derivatization is the most robust method for accurately quantifying the main component and non-volatile impurities like the urea byproduct. GC-MS serves as a valuable complementary technique for the identification and quantification of volatile impurities and unreacted starting materials. NCO titration can be used as a quick and effective quality control check for the total isocyanate content. The choice of method or combination of methods will depend on the specific requirements of the research or development phase, with the ultimate goal of ensuring the highest quality of the final product.
A comparative investigation of different synthetic pathways to 2-(2-isocyanatoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative investigation of various synthetic pathways to produce 2-(2-isocyanatoethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The synthesis of this target molecule is primarily approached through a two-stage process: the formation of the key intermediate, 2-(2-aminoethyl)thiophene (also known as 2-thiophene ethylamine), followed by its conversion to the corresponding isocyanate. This document outlines and compares several prominent methods for the synthesis of the amine precursor and provides a detailed protocol for its subsequent conversion.
Comparison of Synthetic Pathways to 2-(2-aminoethyl)thiophene
The synthesis of 2-(2-aminoethyl)thiophene can be achieved through multiple routes, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield. A summary of the most common pathways is presented below.
| Synthetic Pathway | Starting Material(s) | Key Reagents/Intermediates | Reported Overall Yield | Key Considerations |
| From 2-Thiophene Ethanol | 2-Thiophene ethanol | p-Toluenesulfonyl chloride, Liquid ammonia | High | Involves esterification and ammonolysis. Can be performed in a non-aqueous medium to reduce wastewater.[1] |
| Isopropyl Chloracetate Method | Thiophene, DMF | Isopropyl chloracetate, Hydroxylamine hydrochloride | Moderate (around 27.2%) | Multi-step process involving a Darzens condensation.[1][2][3][4] |
| Nitromethane Method | Thiophene, DMF | Nitromethane, Sodium borohydride, Boron trifluoride etherate | Good product quality | Utilizes toxic and volatile reagents like boron trifluoride etherate.[1][4] |
| 2-Thiophene Acetonitrile Method | Thiophene | 2-Chloromethyl thiophene, Sodium cyanide | High yield in the final reduction step | Involves the use of highly toxic sodium cyanide and generates cyanide-containing wastewater.[4] |
Experimental Protocols
The following section provides detailed experimental methodologies for a high-yielding synthesis of 2-(2-aminoethyl)thiophene from 2-thiophene ethanol, followed by its conversion to this compound.
Stage 1: Synthesis of 2-(2-aminoethyl)thiophene from 2-Thiophene Ethanol[1]
This two-step process involves the esterification of 2-thiophene ethanol followed by ammonolysis.
Step 1: Esterification of 2-Thiophene Ethanol
-
To a solution of 2-thiophene ethanol (0.176 mol) and p-toluenesulfonyl chloride (0.184 mol) in toluene (45 mL) at 0-5 °C, add sodium hydroxide (0.360 mol) in portions.
-
Stir the reaction mixture at 0-5 °C for 5 hours.
-
After the reaction is complete, filter the mixture. The filter cake is washed with toluene.
-
The filtrate, containing the crude tosylate product, is concentrated under reduced pressure.
Step 2: Ammonolysis of the Tosylate Intermediate
-
Dissolve the crude tosylate from the previous step in methanol.
-
Transfer the solution to a pressure reactor and inject liquid ammonia.
-
Heat the reactor to the desired temperature and pressure for the ammonolysis to proceed.
-
After the reaction, cool the reactor and vent the excess ammonia.
-
The resulting mixture contains 2-thienylethamino-4-toluenesulfonate.
Step 3: Dissociation to 2-(2-aminoethyl)thiophene
-
React the 2-thienylethamino-4-toluenesulfonate with a solid base in an organic solvent to liberate the free amine.
-
Filter the reaction mixture to remove the solid byproducts.
-
The filtrate is then concentrated, and the crude product is purified by distillation to yield 2-(2-aminoethyl)thiophene.
Stage 2: Synthesis of this compound
This procedure is based on a general method for the conversion of a primary amine to an isocyanate using triphosgene, a safer alternative to phosgene gas. This protocol is adapted from the synthesis of a similar thiophene-containing isocyanate.[5]
Caution: This reaction should be performed in a well-ventilated fume hood as phosgene may be generated in situ.
-
In a dried reaction flask under an inert atmosphere, dissolve 2-(2-aminoethyl)thiophene (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane at 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane to the stirred amine solution.
-
Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation, taking care to avoid exposure to moisture.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to the key intermediate, 2-(2-aminoethyl)thiophene, and its subsequent conversion to the target isocyanate.
Caption: Synthetic routes to this compound.
References
- 1. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 2. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Validating Kinetic Models for 2-(2-isocyanatoethyl)thiophene Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating kinetic models for the polymerization of 2-(2-isocyanatoethyl)thiophene. Due to a lack of direct experimental data for this specific monomer, this document establishes a predictive comparison with well-characterized thiophene analogues. The kinetic behavior of this compound is inferred based on the established principles of thiophene polymerization and the electronic effects of its substituent group.
Predictive Kinetic Profile of this compound
The polymerization of thiophene and its derivatives typically proceeds via oxidative coupling at the 2 and 5 positions of the thiophene ring. The rate of this process is highly sensitive to the nature of the substituent at the 3-position.
The isocyanatoethyl group (-CH₂CH₂NCO) is anticipated to be electron-withdrawing. This prediction is based on the general electronic properties of isocyanates. An electron-withdrawing substituent increases the oxidation potential of the thiophene monomer. Consequently, the polymerization of this compound is expected to be slower and require a higher applied potential in electrochemical polymerization, or a stronger oxidant in chemical polymerization, compared to unsubstituted thiophene or thiophenes with electron-donating substituents like alkyl groups.
Comparative Kinetic Data of Thiophene Monomers
To provide a basis for validating a kinetic model for this compound, the following tables summarize kinetic data for common thiophene monomers.
| Monomer | Polymerization Method | Kinetic Parameter | Value | Reference |
| 3-Methylthiophene | Electrochemical | Reaction Order (Monomer) | ~1 | [1] |
| 3-Methylthiophene | Electrochemical | Reaction Order (Electrolyte) | Significant dependence | [2] |
| Thiophene | Electrochemical | Reaction Order (Monomer) | 1 | [1] |
| 3-Hexylthiophene | KCTP | Kinetic Behavior | First-order | [3] |
KCTP: Kumada Catalyst-Transfer Polymerization
Experimental Protocols
Electrochemical Polymerization via Cyclic Voltammetry
This method allows for in-situ monitoring of the polymerization process by tracking the increase in redox currents of the growing polymer film.
Materials and Equipment:
-
Three-electrode electrochemical cell (working electrode, e.g., platinum or ITO-coated glass; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)[4]
-
Potentiostat
-
Inert atmosphere (e.g., nitrogen or argon)
-
Anhydrous acetonitrile (solvent)
-
Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)[1]
-
Thiophene monomer (e.g., 0.1 M)[1]
Procedure:
-
Assemble the three-electrode cell with the chosen electrodes.
-
Prepare a solution of the thiophene monomer and the supporting electrolyte in anhydrous acetonitrile.
-
Purge the solution with an inert gas for at least 15 minutes to remove oxygen.
-
Perform cyclic voltammetry by sweeping the potential between a lower limit (e.g., -0.2 V) and an upper limit that is above the oxidation potential of the monomer (e.g., 1.6 V to 2.0 V vs. Ag/AgCl).[1][4]
-
The polymerization is observed by an increase in the peak current with each successive cycle.[5]
-
The rate of polymerization can be related to the rate of increase of the charge passed or the peak current.
Chemical Oxidative Polymerization
This is a common method for bulk synthesis of polythiophenes.
Materials and Equipment:
-
Reaction flask under an inert atmosphere
-
Thiophene monomer
-
Oxidizing agent (e.g., anhydrous iron(III) chloride, FeCl₃)[6][8]
-
Quenching solvent (e.g., methanol)[6]
Procedure:
-
Dissolve the thiophene monomer in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Separately, prepare a solution or slurry of the oxidizing agent (e.g., FeCl₃) in the same solvent.
-
Add the oxidant solution dropwise to the stirred monomer solution at a controlled temperature (often room temperature).[6]
-
The reaction mixture will typically change color, indicating polymerization.
-
Allow the reaction to proceed for a set time (e.g., 4-24 hours).[6][9]
-
To monitor kinetics, aliquots can be taken at different time intervals, quenched with methanol, and the polymer isolated. The conversion can be determined gravimetrically or by spectroscopic analysis of the remaining monomer.
-
The final polymer is precipitated by pouring the reaction mixture into an excess of methanol, filtered, and washed to remove residual oxidant and oligomers.[6]
Spectroscopic Monitoring of Polymerization
The progress of polymerization can be monitored by tracking the disappearance of the monomer or the appearance of the polymer using spectroscopic techniques.
-
UV-Vis Spectroscopy: The formation of the conjugated polythiophene backbone results in strong absorption in the visible region. The growth of the polymer absorption peak can be correlated with the reaction time.[10]
-
NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the monomer's vinyl proton signals and the appearance of the broader signals corresponding to the polymer.[11] This is particularly useful for methods like KCTP where aliquots can be taken from the reaction mixture.[12]
Visualizing Polymerization and Kinetic Analysis Workflows
Caption: Workflow for the development and validation of a kinetic model for polymerization.
Caption: A simplified representation of the oxidative polymerization of thiophene.
Biological Interaction Considerations
While the primary focus of this guide is on polymerization kinetics, the isocyanate functionality of the target monomer warrants a brief discussion of its potential biological interactions. Isocyanates are highly reactive electrophiles that can readily form covalent bonds with nucleophilic groups found in biomolecules, such as the amine groups in proteins. This reactivity is the basis for their use in polyurethane chemistry but also underlies their toxicity, as they are known respiratory and skin sensitizers.[13][14]
At present, there is no specific information in the scientific literature linking the polymerization of this compound to the modulation of specific cellular signaling pathways. However, polythiophenes, in general, are being extensively investigated for a variety of biomedical applications, including biosensors, neural probes, and drug delivery systems, due to their electrical conductivity and biocompatibility.[15][16] Any potential application of poly(this compound) in a biological context would need to carefully consider the potential for unreacted isocyanate groups to elicit a biological response.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07714C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing isocyanate exposures in polyurethane industry sectors using biological and air monitoring methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(2-Isocyanatoethyl)thiophene: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 2-(2-isocyanatoethyl)thiophene based on the general safety protocols for the isocyanate class of chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer for specific handling and disposal instructions for the product in their possession.
Isocyanates are highly reactive compounds that require meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide outlines the essential steps for the safe management of this compound waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin, or eye contact. Isocyanates are potent respiratory and skin sensitizers.[1]
Required PPE:
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge or a supplied-air respirator is necessary, especially in areas with inadequate ventilation.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Use chemical-resistant gloves such as butyl rubber or nitrile. Do not use latex gloves as they offer insufficient protection.
-
Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required.
Spill Management Procedures
Accidental spills of isocyanates must be addressed immediately by trained personnel equipped with the proper PPE.
Minor Spills:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or other non-combustible commercial absorbents.[3][4] Do not use sawdust or other combustible materials.[4]
-
Collect the Absorbed Material: Carefully shovel the absorbed material into an open-top container.[3] Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[3][4]
-
Neutralize the Area: Decontaminate the spill area using a neutralization solution. Allow the solution to remain in contact with the area for at least 10 minutes.
Major Spills:
-
Evacuate Immediately: Evacuate the entire area and notify the appropriate emergency response personnel.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Contain the Spill: Dike the spill to prevent it from spreading or entering drains.
-
Professional Cleanup: Major spills should only be handled by trained emergency responders.
Waste Neutralization and Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be neutralized before final disposal.
Neutralization Protocol:
-
Transfer to a Suitable Container: Place the waste material in a designated, open-top container. Fill the container only to about half of its capacity to allow for any potential gas expansion.[5]
-
Add Neutralization Solution: Slowly add a neutralization solution to the waste. Prepare the solution in a well-ventilated area, such as a fume hood.
-
Allow for Reaction: Let the container sit, unsealed, in a safe and well-ventilated area for at least 24 to 48 hours to ensure the complete neutralization of the isocyanate.[4] The reaction may generate heat and carbon dioxide.
-
Final Disposal: Once neutralized, the waste must be disposed of as hazardous waste. Contact a licensed hazardous waste disposal contractor for collection and proper disposal in accordance with all federal, state, and local regulations.[3]
Quantitative Data and Formulations
This table summarizes key quantitative data for isocyanates and formulations for neutralization solutions.
| Parameter | Value | Source |
| Occupational Exposure Limits (General Isocyanates) | ||
| 8-hour Time-Weighted Average (TWA) | 0.02 mg/m³ | [1][2][6] |
| 15-minute Short-Term Exposure Limit (STEL) | 0.07 mg/m³ | [1] |
| Neutralization Solution: Formula 1 | ||
| Sodium Carbonate | 5-10% | [3][5][7] |
| Liquid Detergent | 0.2-2% | [3][5][7] |
| Water | to 100% | [3][5][7] |
| Neutralization Solution: Formula 2 | ||
| Concentrated Ammonia Solution | 3-8% | [3][5] |
| Liquid Detergent | 0.2% | [3][5] |
| Water | to 100% | [3][5] |
Experimental Protocols
Protocol for Neutralization of Isocyanate Waste:
-
Preparation of Neutralization Solution (Formula 1):
-
In a designated container, dissolve 50-100 grams of sodium carbonate in approximately 900 mL of water.
-
Add 2-20 mL of liquid detergent.
-
Add water to make a final volume of 1 liter.
-
Stir until all components are dissolved.
-
-
Waste Treatment:
-
In a well-ventilated fume hood, place the container with the isocyanate-contaminated waste.
-
Slowly and carefully pour the neutralization solution over the waste until it is fully saturated.
-
Use a suitable tool to gently mix the slurry to ensure complete contact between the waste and the neutralization solution.
-
Leave the container open in the fume hood for at least 24 hours to allow for the release of any generated carbon dioxide.
-
After 24 hours, check for any signs of continued reaction (e.g., gas evolution). If the reaction has ceased, the container can be loosely covered and prepared for pickup by a licensed hazardous waste disposal service.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
